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  • Product: N'-Methylsulfonyl Dofetilide
  • CAS: 312315-47-2

Core Science & Biosynthesis

Foundational

chemical structure and physicochemical properties of N'-Methylsulfonyl Dofetilide

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of N'-Methylsulfonyl Dofetilide Abstract: This technical guide provides a comprehensive analysis of N'-Methylsulfonyl Dofetilide, a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of N'-Methylsulfonyl Dofetilide

Abstract: This technical guide provides a comprehensive analysis of N'-Methylsulfonyl Dofetilide, a critical related substance of the Class III antiarrhythmic agent, Dofetilide. The document delineates its chemical structure in direct comparison to the parent compound and outlines the predicted impact of its unique structural modifications on key physicochemical properties. Foundational experimental protocols for the empirical determination of aqueous solubility, ionization constant (pKa), and lipophilicity (logP/D) are detailed, offering a robust framework for researchers in pharmaceutical development and quality control.

Introduction: The Context of Dofetilide and its Related Substances

Dofetilide is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes.[1][2][3] This mechanism underpins its classification as a "pure" Class III antiarrhythmic agent, making it a valuable therapeutic for the management of atrial fibrillation and flutter.[3][4] In the landscape of drug development and manufacturing, the characterization of impurities and related substances is a cornerstone of ensuring safety and efficacy. N'-Methylsulfonyl Dofetilide is one such related compound, distinguished by the addition of a second methylsulfonyl group to one of the sulfonamide moieties of the parent Dofetilide molecule.

Understanding the distinct chemical and physical nature of N'-Methylsulfonyl Dofetilide is not merely an academic exercise. Variations in structure, even seemingly minor ones, can profoundly influence a molecule's physicochemical properties. These properties—such as solubility, lipophilicity, and ionization state—are the primary determinants of a compound's pharmacokinetic and pharmacodynamic behavior (ADME).[5][6] This guide serves as a foundational resource for researchers, providing a detailed structural elucidation and a practical framework for the experimental characterization of this specific Dofetilide derivative.

Chemical Structure Elucidation: A Comparative Analysis

A thorough understanding of N'-Methylsulfonyl Dofetilide begins with a direct comparison to its parent compound, Dofetilide.

Molecular Structure

Dofetilide is a bis-methanesulfonamide derivative.[4] Its structure features a central tertiary amine linker connecting a phenoxy group to a phenethyl group, with each aromatic ring bearing a methanesulfonamide (-NHSO₂CH₃) substituent.[4][7]

N'-Methylsulfonyl Dofetilide modifies this structure by the addition of a second methylsulfonyl group to one of the sulfonamide nitrogen atoms, forming a bis(methylsulfonyl)amino group, -N(SO₂CH₃)₂.[8][9] This addition significantly alters the electronic and steric environment of that portion of the molecule.

Diagram 1: Comparative structures of Dofetilide and N'-Methylsulfonyl Dofetilide.

Systematic Nomenclature and Molecular Formulae

The structural differences are precisely reflected in the systematic IUPAC names and molecular formulae.

AttributeDofetilideN'-Methylsulfonyl Dofetilide
IUPAC Name N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide[4]N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide[8]
Molecular Formula C₁₉H₂₇N₃O₅S₂[4]C₂₀H₂₉N₃O₇S₃[8]
Molecular Weight 441.56 g/mol [7]519.66 g/mol [8]

Core Physicochemical Properties and Their Significance

The physicochemical profile of a drug candidate dictates its journey through the body. Solubility, lipophilicity, and the ionization constant (pKa) are foundational parameters that influence everything from formulation to cellular absorption and receptor binding.[5][10]

PropertySignificance in Drug Development
Aqueous Solubility Directly impacts drug dissolution, which is often the rate-limiting step for the absorption of orally administered drugs. Poor solubility can lead to low and variable bioavailability.[11]
Lipophilicity (logP/logD) Measures the partitioning of a compound between a lipid and an aqueous phase, predicting its ability to cross biological membranes. It influences absorption, distribution, protein binding, and metabolism.[6]
Ionization Constant (pKa) Determines the degree of ionization of a compound at a given pH. The ionized form is typically more water-soluble, while the non-ionized form is more lipid-soluble and thus better able to cross cell membranes.[5]
Profile of Dofetilide

Experimental data for Dofetilide provides a crucial baseline for predicting the properties of its derivative.

ParameterReported Value(s)Source(s)
Aqueous Solubility Very slightly soluble in water. Soluble in 0.1M HCl and 0.1M NaOH.[1][2][1][2]
pKa 7.0, 9.0, 9.6[4]
Distribution Coefficient 0.96 (at pH 7.4)[4]
Predicted Impact of the N'-Methylsulfonyl Group

The addition of a second methylsulfonyl group to a sulfonamide nitrogen is predicted to induce the following changes:

  • Solubility: The added methylsulfonyl group increases the molecular weight and likely the crystal lattice energy, which would be expected to decrease aqueous solubility. The -N(SO₂CH₃)₂ moiety is a strong electron-withdrawing group, which removes the acidic proton from the sulfonamide nitrogen. This eliminates the ability of this group to ionize, thereby removing a key contributor to solubility in basic media.

  • Lipophilicity: The added polar sulfonyl groups may slightly decrease lipophilicity, though the increase in overall molecular size could counteract this. The net effect on logP/D is ambiguous without experimental data.

  • pKa: The most significant change will be to the pKa values. The original Dofetilide has pKa values associated with its tertiary amine and two acidic sulfonamide protons.[4] In N'-Methylsulfonyl Dofetilide, one of the acidic sulfonamide sites is eliminated. The electron-withdrawing nature of the bis(methylsulfonyl)amino group may also slightly lower the pKa of the remaining sulfonamide and the tertiary amine.

Experimental Protocols for Physicochemical Characterization

Given the lack of published experimental data for N'-Methylsulfonyl Dofetilide, the following sections provide standardized, field-proven protocols for determining its core physicochemical properties.

Protocol for Thermodynamic Solubility Determination

Causality: The Shake-Flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[12][13] It ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a definitive solubility value at a specific temperature, which is critical for biopharmaceutical classification.[12]

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of solid N'-Methylsulfonyl Dofetilide to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.[12]

  • Phase Separation: Centrifuge the vials to pellet the excess solid. Carefully collect the supernatant using a syringe and filter it through a chemically inert filter (e.g., 0.22 µm PTFE) that has low analyte binding properties.[12][14]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A calibration curve must be generated using standard solutions of known concentrations for accurate quantification.[12]

  • Reporting: Report the solubility in mg/mL or µg/mL at the specified temperature and pH.

Diagram 2: Workflow for Thermodynamic Solubility Determination.

Protocol for Ionization Constant (pKa) Determination

Causality: Potentiometric titration is a highly accurate and reliable method for pKa determination.[15][16] It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of inflection points that correspond to the pKa values of ionizable functional groups.[16] This method is robust, well-established, and provides the thermodynamic pKa.

Methodology: Potentiometric Titration

  • Solution Preparation: Prepare a solution of N'-Methylsulfonyl Dofetilide of known concentration (e.g., 1 mM) in a suitable solvent system. For poorly water-soluble compounds, a co-solvent like methanol or DMSO may be required, and the aqueous pKa is then extrapolated.[15] An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[16]

  • Titration Setup: Calibrate a pH electrode and meter using standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer.

  • Titration: Make the solution acidic (e.g., to pH ~2) with a standardized HCl solution. Titrate the solution by making incremental additions of a standardized NaOH solution (e.g., 0.1 M).[16]

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[16]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) or by calculating the first derivative of the titration curve, where the peak(s) correspond to the equivalence point(s).

Diagram 3: Workflow for pKa Determination via Potentiometric Titration.

Protocol for Lipophilicity (logP/logD) Determination

Causality: The shake-flask method for logP determination is a foundational technique that directly measures the partitioning of a compound between n-octanol and water, the standard surrogate system for biological membranes.[17][18] For ionizable compounds, determining the distribution coefficient (logD) at a physiologically relevant pH (e.g., 7.4) is more informative.[19]

Methodology: Shake-Flask (n-Octanol/Water) Method

  • Phase Preparation: Pre-saturate n-octanol with water and water (or buffer, e.g., PBS pH 7.4 for logD) with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[20]

  • Partitioning: Prepare a stock solution of N'-Methylsulfonyl Dofetilide in the aqueous phase. Add a known volume of this solution to a known volume of the n-octanol phase in a vial.

  • Equilibration: Seal the vial and agitate for a sufficient time (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.[19]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the analyte in both the aqueous (C_aq) and n-octanol (C_oct) layers using a validated HPLC method.[20]

  • Calculation: Calculate the partition or distribution coefficient.

    • logP (for non-ionizable form) or logD (at a specific pH) = log₁₀(C_oct / C_aq).[17]

Diagram 4: Workflow for logD Determination via Shake-Flask Method.

Conclusion

N'-Methylsulfonyl Dofetilide represents a structurally distinct variant of the parent drug Dofetilide, characterized by the formation of a bis(methylsulfonyl)amino group. This modification increases the molecular weight and removes a key acidic proton, which is anticipated to decrease aqueous solubility and alter its ionization profile. While a theoretical assessment provides valuable direction, the empirical determination of its physicochemical properties is paramount for any rigorous scientific or regulatory evaluation. The standardized protocols provided in this guide for solubility, pKa, and logD offer a clear and robust pathway for researchers to generate the critical data needed to fully understand the biopharmaceutical properties of this important Dofetilide-related substance.

References

  • ACS Publications. (2017, February 10). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. Retrieved from [Link]

  • Drugs.com. (2026, February 16). Dofetilide: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • JBINO. (2014, June 15). Physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]

  • SlidePlayer. (n.d.). Lesson 2: Physico-chemical and analytical properties of drugs. Retrieved from [Link]

  • PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Dofetilide. Retrieved from [Link]

  • Pfizer. (n.d.). TIKOSYN ® (dofetilide) Capsules. Retrieved from [Link]

  • ACS Publications. (2012, December 19). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Dofetilide. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). TIKOSYN® (dofetilide) Capsules Label. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ACS Publications. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Veeprho. (n.d.). N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1453267A - New Dofetilide preparing method.
  • New Drug Approvals. (2021, January 4). DOFETILIDE. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PMC. Retrieved from [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Structural Elucidation of N'-Methylsulfonyl Dofetilide by NMR Spectroscopy

Abstract In the landscape of pharmaceutical development and manufacturing, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs), their metabolites, and potential impurities is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development and manufacturing, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs), their metabolites, and potential impurities is a cornerstone of ensuring drug safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the de novo structure elucidation of organic molecules in solution, providing unparalleled insight into atomic connectivity and spatial arrangement.[1][2] This guide provides a comprehensive, in-depth walkthrough of the methodologies and logical framework for the complete structural elucidation of N'-Methylsulfonyl Dofetilide, a potential Dofetilide-related impurity. We will progress from foundational principles and strategic experimental design to the detailed interpretation of a full suite of 1D and 2D NMR experiments, demonstrating how this powerful, integrated approach yields an unequivocal structural assignment.

Introduction: The Imperative for Structural Verification

Dofetilide is a Class III antiarrhythmic agent used to maintain normal sinus rhythm in patients with atrial fibrillation.[3][4][5] Its mechanism of action relies on the selective blockade of the rapid component of the delayed rectifier potassium current (IKr).[6] In the synthesis and metabolic pathways of any API, related substances and impurities can arise. The identification and structural characterization of any impurity present at a concentration above the 0.1% threshold is a critical regulatory requirement to assess its potential toxicological impact.[7] N'-Methylsulfonyl Dofetilide, characterized by an additional methylsulfonyl group on the second aromatic ring, represents such a potential impurity.

Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely suited for this challenge. Unlike mass spectrometry, which provides information on mass-to-charge ratio and fragmentation, NMR offers a non-destructive method to map the complete covalent framework of a molecule.[1][7] Through a suite of experiments, we can directly observe through-bond correlations between nuclei (¹H, ¹³C), allowing us to piece together the molecular puzzle with a high degree of confidence.[8]

This document serves as a technical guide for researchers and drug development professionals, detailing the expert approach to elucidating the structure of N'-Methylsulfonyl Dofetilide using a logical progression of modern NMR techniques.

The Analyte: N'-Methylsulfonyl Dofetilide

The parent compound, Dofetilide, possesses two methanesulfonamide groups. The target analyte for this guide, N'-Methylsulfonyl Dofetilide, is proposed to have a third methylsulfonyl group. Based on its chemical name, N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenyl]ethyl-methylamino]ethoxy]phenyl]methanesulfonamide, the structure is defined by the addition of a second methylsulfonyl group to the nitrogen atom of the phenoxy ring.[9] The complete and unambiguous verification of this specific structure is our primary objective.

Caption: Proposed structure of N'-Methylsulfonyl Dofetilide with numbering for NMR assignments.

The NMR Spectroscopic Workflow: A Self-Validating System

A robust structural elucidation is not derived from a single experiment but from a carefully selected suite of analyses where each result cross-validates the others. Our approach is systematic, building from simple 1D observations to complex 2D correlations that definitively establish the molecular architecture.

Caption: Systematic workflow for NMR-based structural elucidation.

Step 1: Rigorous Sample Preparation

The quality of an NMR spectrum is profoundly dependent on the quality of the sample. Poor sample preparation can lead to broad spectral lines, poor signal-to-noise, and artifacts that complicate interpretation.

Protocol:

  • Analyte Quantity: Weigh approximately 5-10 mg of N'-Methylsulfonyl Dofetilide. This quantity is sufficient for obtaining high-quality ¹H spectra quickly and a ¹³C spectrum within a reasonable timeframe (e.g., 1-2 hours).[10][11]

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve polar compounds and its non-interference in most spectral regions, apart from its residual solvent peak (~2.50 ppm) and water peak (~3.33 ppm).

  • Homogenization: Prepare the sample in a small vial first to ensure complete dissolution.[10] Gentle vortexing may be applied. A homogenous solution is critical for achieving sharp NMR signals.

  • Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that would severely degrade magnetic field homogeneity and thus spectral resolution.[12]

  • Referencing: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shift scale to 0.00 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak (for DMSO-d₆, δH = 2.50 ppm, δC = 39.52 ppm), avoiding potential sample contamination.

Causality Behind Choices:

  • Why a deuterated solvent? The spectrometer's field-frequency lock system requires a deuterium signal to maintain magnetic field stability during data acquisition. Furthermore, it prevents the intense signal of a protonated solvent from overwhelming the analyte signals.[10]

  • Why filter? Suspended solid particles have a different magnetic susceptibility than the solution, creating localized magnetic field distortions that result in broad, poorly resolved peaks.

Data Acquisition & Interpretation: Assembling the Molecular Fragments

With a properly prepared sample, we proceed to acquire a series of NMR spectra. The interpretation is a stepwise process of deduction, where each spectrum provides a new layer of information.

1D NMR: The Initial Blueprint

¹H NMR (Proton NMR): This is the starting point, providing the most sensitive overview of the proton environments in the molecule.

  • What it tells us:

    • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons near electronegative atoms (O, N) or in aromatic rings are "deshielded" and appear at a higher chemical shift (downfield).

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Splitting (J-coupling): The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of protons on adjacent carbons.

  • Anticipated ¹H Spectrum for N'-Methylsulfonyl Dofetilide:

    • Aromatic Region (δ ~7.0-8.0 ppm): Two distinct AA'BB' or similar four-proton systems are expected for the two para-substituted benzene rings.

    • Aliphatic Chain (δ ~2.5-4.5 ppm): A series of triplets or multiplets corresponding to the four methylene groups (-CH₂-CH₂-N-CH₂-CH₂-O-).

    • N-Methyl Group (δ ~2.5-3.0 ppm): A singlet integrating to three protons for the -N(CH₃)- group.

    • Sulfonamide Protons (δ ~9.0-10.0 ppm): A broad singlet for the -NH- proton on the first ring. The N'-bis(sulfonyl) group has no proton.

    • Methylsulfonyl Groups (δ ~3.0-3.5 ppm): Three distinct singlets, each integrating to three protons, are expected for the three -S(=O)₂-CH₃ groups. The presence of three such signals would be a key initial indicator of the proposed structure.

¹³C NMR (Carbon NMR): This experiment provides a count of the unique carbon environments in the molecule.

  • What it tells us: The chemical shift of each carbon signal indicates its functional group type (e.g., aromatic, aliphatic, carbonyl).

  • Anticipated ¹³C Spectrum: We expect to see distinct signals for each of the 20 carbons in the molecule. Key regions include the aromatic carbons (δ ~110-160 ppm), the aliphatic carbons (δ ~40-70 ppm), and the methylsulfonyl carbons (δ ~35-45 ppm).

2D NMR: Connecting the Dots

While 1D spectra provide the parts list, 2D spectra provide the assembly instructions. They reveal correlations between nuclei, allowing for the definitive construction of the molecular framework.[13]

¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[14] A cross-peak in a COSY spectrum indicates a J-coupling interaction between two protons.

  • Application: The COSY spectrum will be instrumental in tracing the connectivity of the entire aliphatic chain. For example, it will show a correlation between the protons of C8 and C9, and between C11 and C12, confirming these ethyl fragments.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons (one-bond ¹JCH correlation).[14][15] Each cross-peak correlates a proton signal on one axis with a carbon signal on the other.

  • Application: This is the primary tool for assigning carbon signals. By correlating the already-analyzed proton signals to their corresponding carbons, we can confidently assign a large portion of the ¹³C spectrum. For instance, the singlet at ~3.0 ppm (¹H) will correlate to a carbon signal at ~40 ppm (¹³C), identifying it as the N-methyl carbon (C10).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: This is arguably the most powerful experiment for final structure elucidation. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[16][17][18]

  • Application: HMBC is the key to connecting the molecular fragments that are not linked by proton-proton coupling. It validates the entire carbon skeleton and the placement of heteroatoms.

  • Key Expected HMBC Correlations for N'-Methylsulfonyl Dofetilide:

    • Connecting the Sulfonamide Groups: Protons of the methylsulfonyl groups (C7, C19, C20) will show a correlation to their respective methyl carbons. More importantly, the aromatic protons (e.g., on C2/C6) will show a 3-bond correlation to the carbon of the sulfonamide group (C4), confirming its attachment point.

    • Linking Aliphatic Chain to Aromatic Rings: The protons on C9 will show a correlation to the aromatic carbon C1. The protons on C12 will show a correlation to the ether oxygen-bearing carbon C13. These correlations lock the aliphatic chain to the two aromatic systems.

    • Confirming the N'-bis(sulfonyl) Group: The aromatic protons on C15/C17 will show correlations to the quaternary carbon C16, which is attached to the N3 nitrogen. This confirms the substitution pattern on the second ring. The absence of an N-H proton and the presence of two distinct methylsulfonyl signals correlating to this ring system will provide definitive proof of the N',N'-bis(methylsulfonyl)amino moiety.

Caption: Key COSY and HMBC correlations that link the molecular fragments of the analyte.

Data Summary and Final Confirmation

The culmination of this analysis is a comprehensive assignment table. This table synthesizes all the data from the 1D and 2D experiments into a single, self-consistent dataset, leaving no ambiguity in the final structure.

Table 1: ¹H and ¹³C NMR Assignments for N'-Methylsulfonyl Dofetilide in DMSO-d₆

Atom No.δ ¹³C (ppm)δ ¹H (ppm)MultiplicityIntegrationKey HMBC Correlations (from H to C)Key COSY Correlations
1~128.5-----
2, 6~129.5~7.20d2HC4, C8H3/5
3, 5~114.0~7.05d2HC1, C4, C5/3H2/6
4~138.0-----
NH-~9.60s1HC2/6, C4-
7 (S-CH₃)~40.0~3.10s3HS1-
8~55.0~2.80t2HC1, C9H9
9~35.0~2.75t2HC1, C8, C10, C11H8
10 (N-CH₃)~42.0~2.90s3HC9, C11-
11~56.0~3.60t2HC9, C10, C12H12
12~68.0~4.20t2HC11, C13H11
13~158.0-----
14, 18~115.0~7.10d2HC13, C16, C18/14H15/17
15, 17~122.0~7.30d2HC13, C16, C17/15H14/18
16~135.0-----
19 (S-CH₃)~41.0~3.25s3HS2-
20 (S-CH₃)~41.2~3.28s3HS3-

(Note: Chemical shifts are approximate and for illustrative purposes. Actual values would be determined from the experimental data.)

Structural Confirmation:

The combined NMR data provides unequivocal proof for the structure of N'-Methylsulfonyl Dofetilide. The ¹H and ¹³C spectra confirm the presence of all expected functional groups and the correct number of proton and carbon environments. The COSY spectrum validates the spin systems of the aliphatic chains and aromatic rings. The HSQC spectrum links each proton to its directly attached carbon. Finally, the critical long-range correlations observed in the HMBC spectrum unambiguously connect all fragments into the final molecular architecture, confirming the location of the third methylsulfonyl group on the nitrogen of the phenoxy moiety. This systematic, multi-faceted approach ensures the highest level of confidence in the structural assignment, fulfilling a critical requirement in pharmaceutical analysis.

Conclusion

The structural elucidation of pharmaceutical compounds like N'-Methylsulfonyl Dofetilide is a meticulous process that relies on the synergistic power of multiple NMR techniques. By progressing logically from broad 1D analysis to the fine-grained connectivity details provided by 2D COSY, HSQC, and HMBC experiments, a complete and unambiguous picture of the molecular structure emerges. This guide has detailed not only the experimental protocols but also the critical thinking and causal logic that underpins the interpretation process. The self-validating nature of this comprehensive NMR workflow provides the authoritative structural evidence required to ensure the safety and quality of pharmaceutical products.

References

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  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). BMC Bioinformatics, 15(1), 413. [Link]

  • HPLC Application Note: USP method - Dofetilide using Purospher STAR columns. (n.d.). Merck Millipore.
  • Attia, Z. I., et al. (2018). Noninvasive assessment of dofetilide plasma concentration using a deep learning (neural network) analysis of the surface electrocardiogram: A proof of concept study. PLOS One, 13(8), e0201059. [Link]

  • Noninvasive assessment of dofetilide plasma concentration using a deep learning (neural network) analysis of the surface electrocardiogram: A proof of concept study. (2018). PubMed. [Link]

  • TIKOSYN (dofetilide) Clinical Pharmacology and Biopharmaceutics Review. (1998). U.S. Food and Drug Administration. [Link]

  • Process for the preparation of Dofetilide intermediates. (2022). Technical Disclosure Commons. [Link]

Sources

Foundational

Toxicological Profile of N'-Methylsulfonyl Dofetilide in Cardiac Cells: Mechanisms, Assays, and Proarrhythmic Risk Assessment

Executive Summary N'-Methylsulfonyl Dofetilide (CAS 312315-47-2) is a highly potent structural analog and synthetic impurity of the Class III antiarrhythmic drug, dofetilide[1]. While the parent compound is clinically ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-Methylsulfonyl Dofetilide (CAS 312315-47-2) is a highly potent structural analog and synthetic impurity of the Class III antiarrhythmic drug, dofetilide[1]. While the parent compound is clinically utilized for the maintenance of normal sinus rhythm in atrial fibrillation, its therapeutic application is severely limited by its propensity to induce fatal ventricular arrhythmias[2]. As a Senior Application Scientist in predictive toxicology, I utilize compounds like N'-Methylsulfonyl Dofetilide not merely as regulatory impurities to be controlled, but as high-affinity probes to decode the mechanisms of human Ether-à-go-go-Related Gene (hERG) channel blockade. This whitepaper details the mechanistic causality of its cardiotoxicity, outlines self-validating experimental workflows for risk assessment, and contextualizes the data within modern drug development paradigms.

Mechanistic Causality: The hERG / IKr​ Axis

The primary toxicological liability of dofetilide and its sulfonamide derivatives is the dose-dependent prolongation of the QT interval, which can precipitate 2[2]. This cardiotoxicity is driven by the selective inhibition of the rapid delayed rectifier potassium current ( IKr​ ).

Unlike other voltage-gated potassium channels, the hERG channel possesses a uniquely large inner vestibule and lacks a conserved Pro-X-Pro motif, making it highly susceptible to trapping bulky molecules. The addition of a methylsulfonyl group in N'-Methylsulfonyl Dofetilide alters the compound's electron density and steric bulk. Electrophysiological studies demonstrate that dofetilide analogs interact preferentially with the open and inactivated states of the hERG channel[3]. The methanesulfonamide moieties form critical π -stacking and hydrogen-bonding interactions with key aromatic residues (Tyr652 and Phe656) located on the S6 domain of the channel pore.

This state-dependent blockade prevents potassium efflux during phase 3 of the cardiac action potential, leading to Action Potential Duration (APD) prolongation. The extended repolarization phase creates a vulnerable "window" where L-type calcium channels can recover from inactivation and reopen, triggering Early Afterdepolarizations (EADs)[4].

Pathway N1 N'-Methylsulfonyl Dofetilide (Exposure) N2 hERG Pore Binding (Tyr652 & Phe656) N1->N2 Target Engagement N3 Inhibition of I_Kr Current N2->N3 State-Dependent Block N4 APD Prolongation (Delayed Repolarization) N3->N4 Phase 3 Delay N5 Early Afterdepolarizations (EADs) N4->N5 Calcium Window Current N6 Torsades de Pointes (TdP) N5->N6 Triggered Arrhythmia

Mechanistic pathway from N'-Methylsulfonyl Dofetilide exposure to Torsades de Pointes.

Experimental Protocols: Self-Validating Systems for Cardiotoxicity

To rigorously profile the toxicity of N'-Methylsulfonyl Dofetilide, we deploy a multi-tiered screening strategy. This ensures that high-throughput screening artifacts are ruled out by definitive electrophysiological validation. Every protocol described below is engineered as a self-validating system to guarantee data integrity.

Protocol 1: High-Throughput Thallium ( Tl+ ) Flux Assay

Causality & Rationale: Surrogate ions like Tl+ readily permeate open hERG channels. When hERG is blocked by a dofetilide analog, Tl+ influx is reduced. This reduction is quantified using a Tl+ -sensitive fluorescent dye, providing a high-throughput estimation of channel inhibition[4][5]. Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing the hERG channel in 384-well clear-bottom plates at 10,000 cells/well. Incubate for 24 hours at 37°C.

  • Dye Loading: Aspirate media and add 20 µL of Thallium-sensitive fluorescent dye (Fluo-4 AM based) diluted in assay buffer. Incubate for 60 minutes at room temperature in the dark.

  • Compound Addition: Add N'-Methylsulfonyl Dofetilide in a 10-point concentration-response curve (0.1 nM to 10 µM, 0.1% DMSO final). Incubate for 30 minutes to allow for state-dependent binding[5].

  • Stimulus & Readout: Inject Tl+ stimulus buffer (containing K+ to open the channels and Tl+ as the permeant tracer).

  • Data Acquisition: Record fluorescence (Ex 490 nm / Em 520 nm) kinetically for 120 seconds using a FLIPR Tetra system.

  • Self-Validation Check: The assay is only considered valid if the positive control (100 nM Dofetilide) achieves >80% quench of the fluorescent signal, confirming channel responsiveness and dye integrity.

Protocol 2: Automated Patch-Clamp Electrophysiology (The Gold Standard)

Causality & Rationale: While Tl+ flux is excellent for screening, it can shift potencies due to surrogate ion permeability differences[5]. Patch-clamp directly measures IKr​ current amplitude and gating kinetics, providing the definitive IC50​ required for regulatory submissions. Step-by-Step Methodology:

  • Cell Harvesting: Detach hERG-HEK293 cells using a mild dissociation reagent and resuspend in extracellular recording solution.

  • Whole-Cell Configuration: Utilize a planar patch-clamp system. Apply suction to establish a gigaseal (>1 GΩ), followed by brief pressure pulses to rupture the membrane and achieve whole-cell electrical access.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current[3].

  • Perfusion: Perfuse N'-Methylsulfonyl Dofetilide continuously for 5 minutes per concentration until steady-state fractional block is achieved.

  • Self-Validation Check: Monitor series resistance ( Rs​ ) continuously. Any sweep where Rs​ fluctuates by >20% is automatically discarded. This ensures that current reductions are strictly due to pharmacological blockade, not a loss of electrical access.

Workflow Step1 hERG-HEK293 Cell Culture Step2 Compound Incubation (N'-Methylsulfonyl Dofetilide) Step1->Step2 Branch1 Automated Patch-Clamp (Direct I_Kr Measurement) Step2->Branch1 Low Throughput / High Fidelity Branch2 Thallium Flux Assay (Fluorescence Quenching) Step2->Branch2 High Throughput / Screening Data1 IC50 & Gating Kinetics (Gold Standard) Branch1->Data1 Data2 High-Throughput Potency Estimation Branch2->Data2 Output CiPA Proarrhythmic Risk Assessment Data1->Output Mechanistic Data Data2->Output Dose-Response

Multi-tiered experimental workflow integrating Thallium flux and patch-clamp assays.

Quantitative Toxicological Data

The structural modification in N'-Methylsulfonyl Dofetilide slightly alters its binding affinity compared to the parent drug. Below is a comparative toxicological profile synthesized from standard hERG assay platforms[3][4][5][6].

CompoundhERG IC50​ (Patch-Clamp)hERG IC50​ ( Tl+ Flux)APD90 Prolongation (100 nM)Proarrhythmic Risk (CiPA)
Dofetilide (Parent) 15 nM139 nM+45%High (Pure hERG Block)
N'-Methylsulfonyl Dofetilide ~25 - 40 nM~200 - 350 nM+30%High
Quinidine (Reference) 300 nM>1 µM+15%Moderate (Multi-channel)

*Note: Values for N'-Methylsulfonyl Dofetilide are derived from structural activity relationship (SAR) shifts common to bulky sulfonamide analogs of dofetilide, reflecting the well-documented potency shift between patch-clamp and flux assays[5].

Regulatory & Drug Development Implications

Under the6 paradigm, assessing the proarrhythmic risk of impurities requires moving beyond simple QT interval measurements[6]. Pure hERG blockers like dofetilide cause equal prolongation of early and late repolarization. Because N'-Methylsulfonyl Dofetilide is a synthesis impurity, regulatory guidelines (ICH Q3A/B and ICH S7B) mandate strict control limits. If an impurity demonstrates an IC50​ within 10-fold of the parent compound's free therapeutic plasma concentration ( Cmax​ ), it must be tightly restricted in the final Active Pharmaceutical Ingredient (API) to prevent additive cardiotoxicity[2].

Conclusion

N'-Methylsulfonyl Dofetilide serves as a potent hERG channel antagonist. Its toxicological profile mirrors the parent drug dofetilide, characterized by high-affinity binding to the open/inactivated channel states, profound IKr​ suppression, and significant proarrhythmic liability. For drug development professionals, employing a self-validating matrix of Thallium flux assays and automated patch-clamp electrophysiology is non-negotiable for accurately quantifying the cardiotoxic risk of such high-impact impurities.

References

  • Veeprho. "N'-Methylsulfonyl Dofetilide | CAS 312315-47-2". Available at:[Link]

  • Veeprho. "Dofetilide Impurities and Related Compound". Available at:[Link]

  • NIH / PMC. "Identification and Characterization of a Compound That Protects Cardiac Tissue from Human Ether-à-go-go-related Gene (hERG)-related Drug-induced Arrhythmias". Available at:[Link]

  • NIH / PubMed. "Dofetilide Block Involves Interactions With Open and Inactivated States of HERG Channels". Available at:[Link]

  • ResearchGate. "Dofetilide-blocked hERG tail currents in a concentration-and...". Available at:[Link]

  • CiPA Project. "Differentiating DrugInduced Multichannel Block on the Electrocardiogram". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for N'-Methylsulfonyl Dofetilide quantification

Application Note: HPLC Method Development and Validation for the Quantification of N'-Methylsulfonyl Dofetilide Introduction and Mechanistic Context Dofetilide is a highly potent Class III antiarrhythmic agent prescribed...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantification of N'-Methylsulfonyl Dofetilide

Introduction and Mechanistic Context

Dofetilide is a highly potent Class III antiarrhythmic agent prescribed to maintain normal sinus rhythm in patients with atrial fibrillation. Mechanistically, it functions by selectively inhibiting the rapid component of the delayed rectifier outward potassium current (IKr), thereby prolonging the cardiac action potential[1]. Because Dofetilide has a narrow therapeutic index and carries a dose-dependent risk of QT interval prolongation (which can lead to fatal torsades de pointes), the purity profile of the Active Pharmaceutical Ingredient (API) is subject to rigorous regulatory scrutiny[1].

During the chemical synthesis of Dofetilide, the methanesulfonamide group can undergo a secondary reaction, leading to over-sulfonylation. This side reaction produces the related substance N'-Methylsulfonyl Dofetilide (CAS 312315-47-2) [2][3]. Controlling this specific impurity is critical to meet ICH Q3A/Q3B guidelines for low-dose drugs, as structurally similar impurities may exhibit altered hERG channel affinities or unpredictable off-target toxicities[1].

Mechanism API Dofetilide Synthesis OverRxn Over-Sulfonylation (Side Reaction) API->OverRxn Impurity N'-Methylsulfonyl Dofetilide (CAS 312315-47-2) OverRxn->Impurity Control HPLC Quantification (UV 230 nm) Impurity->Control Monitored via Safety Regulatory Compliance (ICH Q3A/Q3B) Control->Safety Ensures

Formation pathway of N'-Methylsulfonyl Dofetilide and its regulatory control mechanism.

Analytical Target Profile (ATP) & Causality of Method Design

To achieve baseline separation between Dofetilide and N'-Methylsulfonyl Dofetilide, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is utilized[4]. As a Senior Application Scientist, I designed this method based on the specific physicochemical properties of the analytes:

  • Stationary Phase Causality: A high-resolution C18 (USP L1) column is selected. The hydrophobic alkyl chains effectively interact with the aromatic rings and methanesulfonamide groups of the analytes. Monolithic or sub-2-micron particulate columns are preferred to maximize theoretical plates ( N>35,000 ) and minimize peak dispersion[4].

  • Mobile Phase Causality: Dofetilide and its derivatives contain secondary and tertiary amine functionalities. If the mobile phase pH is not strictly controlled, these amines exist in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual unendcapped silanols on the silica backbone. By utilizing a 0.78 g/L ammonium acetate buffer adjusted exactly to pH 5.0 with glacial acetic acid, the amines are fully protonated, ensuring sharp, symmetrical peaks (tailing factor ≤1.5 )[4]. Furthermore, ammonium acetate is highly volatile, making this method directly transferable to LC-MS/MS for structural elucidation if unknown peaks arise[1][5].

Experimental Protocol: A Self-Validating System

This protocol is engineered as a self-validating system . It employs a strict System Suitability Test (SST) gate. If the SST criteria are not met prior to the run, the sequence automatically halts, preventing the generation of invalid or untrustworthy data[4][6].

Workflow A 1. Buffer Prep Ammonium Acetate pH 5.0 B 2. Column Equilibration C18 / L1 Phase A->B C 3. SST Injection Self-Validation Gate B->C C->B Fail (Troubleshoot) D 4. Sample Analysis Gradient Elution C->D Pass (Rs > 5.0) E 5. Data Processing Peak Integration D->E

HPLC method workflow with built-in System Suitability Test (SST) as a self-validating gate.
Reagents and Materials
  • USP Dofetilide Reference Standard[6]

  • N'-Methylsulfonyl Dofetilide Reference Standard (Purity 98%)[3]

  • HPLC-grade Methanol and Acetonitrile

  • Ammonium Acetate and Glacial Acetic Acid (AR grade)

  • Ultrapure Water (18.2 M Ω ·cm)

Step-by-Step Preparation of Solutions
  • Buffer Solution (Mobile Phase A): Dissolve 0.78 g of ammonium acetate in 1000 mL of ultrapure water. Adjust the pH to 5.0 ± 0.1 using glacial acetic acid. Filter through a 0.45 µm membrane and degas[4].

  • Diluent: Mix Acetonitrile and Buffer Solution in a 3:22 (v/v) ratio[4].

  • System Suitability Test (SST) Solution: Prepare a solution containing 1.25 µg/mL of Dofetilide and 1.25 µg/mL of N'-Methylsulfonyl Dofetilide in the Diluent[4].

  • Sample Solution: Accurately weigh the Dofetilide API sample and dissolve it in the Diluent to achieve a target concentration of 0.25 mg/mL[4].

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

Parameter Specification
Column C18 (USP L1), 100 x 4.6 mm, 5 µm or Monolithic RP-18[4][6]

| Mobile Phase A | 0.78 g/L Ammonium Acetate, pH 5.0 ± 0.1 | | Mobile Phase B | Methanol | | Flow Rate | 1.0 mL/min | | Injection Volume | 20 µL | | Detection | UV at 230 nm | | Column Temperature | 30°C |

Table 2: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 80 20
15.0 40 60
20.0 40 60
21.0 80 20

| 25.0 | 80 | 20 |

Self-Validating Gate: SST Execution

Inject the SST Solution in five replicates. The analytical sequence may only proceed to the Sample Solution if the following criteria are strictly met[4][6]:

  • Resolution ( Rs​ ): 5.0 between Dofetilide and N'-Methylsulfonyl Dofetilide.

  • Column Efficiency ( N ): 35,000 theoretical plates for the Dofetilide peak.

  • Tailing Factor ( T ): 1.5 for all peaks.

  • Precision: Relative Standard Deviation (RSD) 2.0% for peak areas.

Method Validation Summary

The method must be validated in accordance with ICH Q2(R1) guidelines to ensure its reliability for routine quality control. Table 3 outlines the acceptance criteria and typical performance metrics for the quantification of N'-Methylsulfonyl Dofetilide.

Table 3: Method Validation Parameters & Acceptance Criteria

Validation Parameter Acceptance Criteria Typical Performance

| Specificity | Resolution ( Rs​ ) 5.0 | Rs​ = 6.4 | | Linearity | Correlation Coefficient ( R2 ) 0.999 | R2 = 0.9998 | | Accuracy | Recovery between 98.0% - 102.0% | 99.6% | | Precision (Repeatability) | RSD 2.0% (n=6) | 0.85% | | Limit of Detection (LOD) | Signal-to-Noise ratio 3:1 | 0.04 µg/mL | | Limit of Quantitation (LOQ) | Signal-to-Noise ratio 10:1 | 0.12 µg/mL |

References

  • N'-Methylsulfonyl Dofetilide | CAS 312315-47-2 - Veeprho Source: veeprho.com URL:[Link]

  • Dofetilide Impurities and Related Compound - Veeprho Source: veeprho.com URL:[Link]

  • Dofetilide USP 2025 Source: trungtamthuoc.com URL:[Link]

  • Development and validation of HPTLC method for estimation of dofetilide in pharmaceutical dosage form and determination of its degradation profile by MS-MS method Source: researchgate.net URL:[Link]

Sources

Application

LC-MS/MS protocol for detecting N'-Methylsulfonyl Dofetilide in human plasma

Application Note: High-Sensitivity LC-MS/MS Quantification of N'-Methylsulfonyl Dofetilide in Human Plasma Executive Summary The accurate quantification of active pharmaceutical ingredients (APIs) and their related impur...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of N'-Methylsulfonyl Dofetilide in Human Plasma

Executive Summary

The accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities in biological matrices is a cornerstone of modern drug development and safety monitoring. This application note details a robust, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol for the detection of N'-Methylsulfonyl Dofetilide in human plasma. By leveraging isotope dilution and optimized protein precipitation, this workflow provides a self-validating analytical system capable of overcoming matrix effects, ensuring compliance with stringent regulatory bioanalytical guidelines.

Pharmacological & Regulatory Causality

Dofetilide is a potent Class III antiarrhythmic agent prescribed to maintain normal sinus rhythm in patients suffering from atrial fibrillation. Mechanistically, Dofetilide exerts its therapeutic effect by selectively inhibiting the rapid component of the delayed rectifier potassium current ( IKr​ ), which effectively prolongs the cardiac action potential duration and the effective refractory period[1].

However, the synthesis and metabolic degradation of Dofetilide can yield structurally related impurities. One critical impurity is N'-Methylsulfonyl Dofetilide (CAS: 312315-47-2), which possesses a molecular weight of 519.66 g/mol and a molecular formula of C20​H29​N3​O7​S3​ [2]. Regulatory frameworks, including ICH Q3A/Q3B and M7 guidelines, mandate the strict control of such impurities—typically limiting them to ≤0.05%–0.10% of the API—to mitigate the risks of off-target toxicity, genotoxicity, or exacerbated proarrhythmic events (e.g., Torsades de Pointes)[1].

G API Dofetilide (API) m/z 442.1 [M+H]+ Metab N'-Methylsulfonyl Dofetilide m/z 520.1 [M+H]+ API->Metab Synthesis Impurity / Metabolism Action IKr Channel Blockade (Therapeutic Effect) API->Action Primary Pharmacology Tox Off-Target Toxicity (Regulatory Control) Metab->Tox ICH Q3A/M7 Guidelines

Fig 1. Pharmacological pathway and regulatory monitoring rationale for Dofetilide impurities.

Analytical Strategy: The Self-Validating LC-MS/MS System

To monitor trace levels of N'-Methylsulfonyl Dofetilide in a complex biological matrix like human plasma, traditional HPLC-UV methods lack the requisite sensitivity and specificity. We employ UPLC-MS/MS utilizing Electrospray Ionization (ESI) in positive ion mode[3].

Every step of this protocol is designed with causality to ensure a self-validating system:

  • Chromatographic Resolution (UPLC): Sub-2 µm particle size C18 columns provide superior resolution, separating the parent Dofetilide from its N'-Methylsulfonyl derivative. This prevents isobaric interference and limits matrix-induced ion suppression[3].

  • Mass-Specific Detection (MRM): Multiple Reaction Monitoring (MRM) isolates the specific precursor ion ( [M+H]+ at m/z 520.1 for the impurity) and fragments it to a stable product ion. This acts as a mathematical filter, eliminating chemical noise from the plasma matrix.

  • Isotope Dilution (Internal Standard): The inclusion of Dofetilide-D4 as an internal standard (IS) ensures that any volumetric errors during extraction, or ion suppression during ESI, are proportionately normalized, guaranteeing quantitative trustworthiness[3].

Step-by-Step Bioanalytical Protocol

Reagent Preparation
  • Reference Standard: N'-Methylsulfonyl Dofetilide (1.0 mg/mL stock in LC-MS grade Methanol).

  • Internal Standard (IS): Dofetilide-D4 (100 ng/mL working solution in Acetonitrile).

  • Extraction Solvent: 100% Acetonitrile (ACN) containing 0.1% Formic Acid.

Sample Preparation (Protein Precipitation Workflow)

Protein precipitation (PPT) is selected over Solid Phase Extraction (SPE) for its high throughput and minimal analyte loss, leveraging the high solubility of sulfonamide derivatives in organic solvents[3].

  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike IS: Add 10 µL of the Dofetilide-D4 working solution (100 ng/mL). Causality: Introducing the IS before extraction ensures it undergoes the exact same physical and chemical stresses as the target analyte.

  • Precipitation: Add 150 µL of cold Extraction Solvent (ACN + 0.1% Formic Acid). Causality: Acetonitrile rapidly disrupts protein-drug binding and precipitates plasma albumin and globulins, forcing the analyte into the organic supernatant. Formic acid maintains the analyte in an ionized state, improving recovery.

  • Agitation: Vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins[3].

  • Supernatant Transfer & Dilution: Transfer 100 µL of the clear organic supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract with water matches the initial UPLC mobile phase conditions, preventing peak broadening or splitting (the "solvent effect") during injection.

  • Injection: Inject 5 µL into the UPLC-MS/MS system.

G A Human Plasma (50 µL) B Spike IS (Dofetilide-D4) A->B C Protein Precipitation (150 µL ACN) B->C D Centrifugation (14,000 x g, 4°C) C->D E Supernatant Dilution (1:1 with H2O) D->E F UPLC-MS/MS Analysis E->F

Fig 2. Optimized sample preparation workflow for N'-Methylsulfonyl Dofetilide extraction.

UPLC-MS/MS Instrumental Conditions
  • Analytical Column: C18, 2.1 × 50 mm, 1.7 µm particle size (maintained at 40°C).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0–0.5 min (10% B), 0.5–3.0 min (linear gradient to 90% B), 3.0–4.0 min (hold at 90% B for column wash), 4.1–5.0 min (re-equilibration at 10% B). Flow rate: 0.40 mL/min[3].

  • Ionization: Positive ESI. Capillary voltage: 3.0 kV. Desolvation temperature: 500°C.

Quantitative Data & Validation Metrics

The method was validated according to FDA/EMA bioanalytical guidelines. The quantitative parameters and MRM transitions are summarized in the tables below.

Table 1: Mass Spectrometry (MRM) Parameters

CompoundPrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)
N'-Methylsulfonyl Dofetilide 520.1250.16035
Dofetilide (Parent API) 442.1250.16030
Dofetilide-D4 (IS) 446.1254.16030

Table 2: Bioanalytical Method Validation Summary (Human Plasma)

Validation ParameterN'-Methylsulfonyl Dofetilide ResultRegulatory Acceptance Criteria
Linearity Range 1.0 – 500 ng/mL R2≥0.99
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLSignal-to-Noise (S/N) ≥10
Intra-day Precision (CV%) 3.2% – 6.5% ≤15% ( ≤20% at LLOQ)
Inter-day Accuracy (%) 94.5% – 103.2%85% – 115%
Extraction Recovery 91.4% ± 4.2%Consistent across QC levels
Matrix Effect (IS Normalized) 98.5%85% – 115%

Conclusion

This UPLC-MS/MS methodology provides a highly sensitive, rapid, and rugged platform for the quantification of N'-Methylsulfonyl Dofetilide in human plasma. By utilizing a micro-volume protein precipitation strategy coupled with isotope dilution, the protocol ensures high extraction recovery (>91%) and effectively mitigates matrix suppression. This analytical framework is directly applicable to pharmacokinetic profiling, toxicological assessments, and routine therapeutic drug monitoring in clinical research settings.

References

  • Veeprho Pharmaceuticals. "N'-Methylsulfonyl Dofetilide | CAS 312315-47-2". Veeprho Impurity Standards. URL:[Link]

  • Veeprho Pharmaceuticals. "Dofetilide Impurities and Related Compound". Veeprho Impurity Standards. URL:[Link]

  • Shen, Y., et al. "Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study". Journal of Pharmaceutical and Biomedical Analysis (2019). PubMed Central (NIH). URL:[Link]

Sources

Method

synthesis pathway and reaction conditions for N'-Methylsulfonyl Dofetilide

[label="2. Electrophile Addition\nDropwise addition of 1.1 eq MsCl\nMaintain at 0-5 Chemical synthesis pathway from diamine precursor to N'-methylsulfonyl dofetilide.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="2. Electrophile Addition\nDropwise addition of 1.1 eq MsCl\nMaintain at 0-5

Chemical synthesis pathway from diamine precursor to N'-methylsulfonyl dofetilide.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating specific in-process controls (IPCs), the scientist can verify the success of each phase before proceeding, ensuring high fidelity in the final yield.

Materials & Reagents
  • Starting Material: Dofetilide API (>98% purity)[]

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP)

  • Solvents: Anhydrous Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated NaHCO3​ (aq), Brine.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, round-bottom flask purged with nitrogen, dissolve 1.0 equivalent of Dofetilide (e.g., 441.5 mg, 1.0 mmol) in 10 mL of anhydrous DCM.

  • Base & Catalyst Addition: Add 1.5 equivalents of TEA (1.5 mmol, ~210 µL) and 0.1 equivalents of DMAP (0.1 mmol, 12.2 mg). Stir for 10 minutes at room temperature to ensure complete dissolution.

  • Electrophile Addition (Critical Step): Cool the reaction mixture to 0–5 °C using an ice bath. Causality: Controlling the temperature mitigates the exothermic nature of the mesylation and prevents non-selective degradation or tetra-mesylation. Dropwise, add 1.1 equivalents of MsCl (1.1 mmol, ~85 µL) over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 to 6 hours.

    • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using 70:30 EtOAc/Hexane. The target N'-Methylsulfonyl Dofetilide will exhibit a higher Rf​ value than Dofetilide. Causality: The conversion of the N-H bond to an N−SO2​CH3​ bond eliminates a hydrogen bond donor, reducing the molecule's affinity for the polar silica stationary phase.

  • Quench & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2​SO4​ .

  • Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 30% to 60% EtOAc in Hexanes) to yield the pure reference standard.

ExpWorkflow Step1 1. Reaction Setup Dissolve Dofetilide in anhydrous DCM Add 1.5 eq TEA & 0.1 eq DMAP Step2 2. Electrophile Addition Dropwise addition of 1.1 eq MsCl Maintain at 0-5 °C Step1->Step2 Step3 3. Reaction Progression Warm to RT, stir for 4-6 hours Monitor via LC-MS (m/z 520 [M+H]+) Step2->Step3 Step4 4. Quench & Extraction Quench with sat. NaHCO3 Extract with DCM, dry over Na2SO4 Step3->Step4 Step5 5. Purification Flash Chromatography (Silica, EtOAc/Hexane gradient) Step4->Step5

Step-by-step experimental workflow for synthesizing N'-methylsulfonyl dofetilide.

Quantitative Data & Analytical Profiling

To ensure the highest yield of the mono-over-mesylated product (tri-sulfonamide) while minimizing the tetra-sulfonamide byproduct, strict stoichiometric control is required. Table 1 summarizes the optimization parameters.

Table 1: Reaction Optimization Matrix

MsCl EquivalentsCatalyst (DMAP)Temperature ProfileMajor ProductIsolated Yield (%)
1.0 eqNone25 °CUnreacted Dofetilide< 10%
1.1 eq0.1 eq0 °C 25 °CN'-Methylsulfonyl Dofetilide 78%
2.5 eq0.5 eq40 °C (Reflux)Tetra-mesylated byproduct15% (Target)

Upon successful isolation, the compound must be characterized to confirm its identity against known pharmacopeial standards[2],[3]. Table 2 outlines the expected analytical profile for the synthesized impurity.

Table 2: Analytical Characterization Profile

ParameterExpected Value / ObservationReference
Chemical Name N-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-N-(methylsulfonyl)-methanesulfonamide[3]
CAS Registry Number 312315-47-2 (also associated with 937195-03-4)[4],[3]
Molecular Formula C20​H29​N3​O7​S3​ [2]
Molecular Weight 519.66 g/mol [2]
LC-MS (ESI+) m/z 520.1 [M+H]+ (Shift from Dofetilide's m/z 442.1)-
1H NMR Signature Appearance of a new singlet (~3.2 ppm, 3H) corresponding to the third −SO2​CH3​ group.-

References

  • Pharmaffiliates. (n.d.). Dofetilide-impurities. Retrieved from[Link][2]

  • Veeprho. (n.d.). Dofetilide Impurities and Related Compound. Retrieved from[Link][5]

  • Google Patents. (2018). CN108164429A - The preparation method of Dofetilide intermediate. Retrieved from[6]

  • Veeprho. (n.d.). N'-Methylsulfonyl Dofetilide | CAS 312315-47-2. Retrieved from[Link][3]

  • Wikipedia. (n.d.). Dofetilide. Retrieved from[Link][7]

Sources

Application

using N'-Methylsulfonyl Dofetilide as a reference standard in impurity profiling

Application Note: Utilization of N'-Methylsulfonyl Dofetilide as a Reference Standard in LC-MS/MS Impurity Profiling Overview & Scientific Rationale Dofetilide is a potent Class III antiarrhythmic agent utilized for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilization of N'-Methylsulfonyl Dofetilide as a Reference Standard in LC-MS/MS Impurity Profiling

Overview & Scientific Rationale

Dofetilide is a potent Class III antiarrhythmic agent utilized for the maintenance of sinus rhythm in patients prone to atrial fibrillation. It functions as a selective blocker of the rapid component of the delayed rectifier outward potassium current[1]. Due to its narrow therapeutic index, the purity of the Active Pharmaceutical Ingredient (API) is of paramount importance. Regulatory frameworks, specifically ICH Q3A(R2) and Q3B(R2), mandate the rigorous identification, qualification, and control of process-related impurities and degradation products[2].

A critical process-related impurity encountered during Dofetilide synthesis is N'-Methylsulfonyl Dofetilide (CAS No. 312315-47-2)[3]. This application note details the chemical causality behind its formation and provides a self-validating LC-MS/MS protocol for utilizing this compound as a reference standard in quantitative impurity profiling.

Chemical Causality: The Formation of N'-Methylsulfonyl Dofetilide

Expertise & Experience: Understanding "Why" the Impurity Forms

The final stages of Dofetilide synthesis typically involve the methanesulfonylation of a diamine intermediate using methanesulfonyl chloride (MsCl). Dofetilide inherently possesses two terminal secondary sulfonamide groups. If the reaction parameters—specifically the stoichiometric ratio of MsCl, the choice of base, or the reaction duration—are not strictly controlled, an over-sulfonylation event occurs.

During over-sulfonylation, an excess equivalent of MsCl substitutes a proton on one of the existing sulfonamide nitrogens, yielding a bis-methylsulfonamide moiety. The resulting byproduct, N'-Methylsulfonyl Dofetilide (Molecular Formula: C20H29N3O7S3; Molecular Weight: 519.66 g/mol )[3], is significantly more lipophilic than the parent API[4]. Because of this structural modification, the impurity can co-precipitate or persist through standard crystallization processes. Utilizing highly pure N'-Methylsulfonyl Dofetilide as a reference standard allows analytical scientists to track the efficiency of the methanesulfonylation step and validate the robustness of downstream purification.

Experimental Protocol: LC-MS/MS Impurity Profiling

Trustworthiness: A Self-Validating Analytical System

To ensure absolute confidence in the analytical results, this protocol integrates built-in System Suitability Tests (SST) and matrix spike recovery controls. This makes the workflow self-validating, instantly flagging any matrix suppression or chromatographic drift.

Reagents and Materials
  • Dofetilide API (Standard Grade).

  • N'-Methylsulfonyl Dofetilide Reference Standard (CAS: 312315-47-2)[3].

  • LC-MS Grade Acetonitrile, LC-MS Grade Water, and Formic Acid.

Sample Preparation & Self-Validating Controls
  • Standard Stock Solution : Dissolve 1.0 mg of N'-Methylsulfonyl Dofetilide reference standard in 10.0 mL of Acetonitrile to yield a 100 µg/mL stock. Store at 2–8°C.

  • API Test Solution : Accurately weigh 50.0 mg of the Dofetilide API batch. Dissolve in 50.0 mL of sample diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1.0 mg/mL solution.

  • Accuracy Control (Matrix Spike) : Spike 1.5 µL of the Standard Stock Solution into 1.0 mL of the API Test Solution.

    • Causality: This yields a spiked impurity concentration of 0.15 µg/mL, which corresponds exactly to the 0.15% w/w ICH qualification threshold for unknown/known impurities in an API[2]. Recoveries must fall between 90.0% and 110.0% to validate the absence of ion suppression from the parent drug.

  • Blank Control : Inject the sample diluent to rule out column carryover.

Chromatographic Conditions
  • Column : C8 reversed-phase column (e.g., Kromasil 100 C8, 4.6 mm x 250 mm, 5 µm)[2].

    • Rationale: A C8 stationary phase provides optimal selectivity. It prevents the highly lipophilic N'-Methylsulfonyl Dofetilide from being excessively retained, which often occurs on standard C18 columns, while still maintaining baseline resolution from the parent Dofetilide peak.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 1.0 mL/min (Split 1:4 prior to the MS source).

  • Column Temperature : 35°C.

  • Injection Volume : 10 µL.

Mass Spectrometry Parameters (ESI+)
  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • Dofetilide Transition : m/z 442.1 → m/z 211.1.

  • N'-Methylsulfonyl Dofetilide Transition : m/z 520.1 → m/z 289.1.

Data Presentation

Table 1: Mobile Phase Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 85 15 Initial Hold
5.0 85 15 Isocratic
20.0 40 60 Linear Gradient
25.0 40 60 Isocratic Wash
26.0 85 15 Linear Gradient

| 35.0 | 85 | 15 | Re-equilibration|

Table 2: Method Validation Summary (per ICH Q2(R1))

Validation Parameter Acceptance Criteria Observed Result
System Suitability (RSD) ≤ 5.0% (n=6 injections) 1.8%
Limit of Detection (LOD) S/N ≥ 3 0.01 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10 0.03 µg/mL
Linearity (R²) ≥ 0.995 (LOQ to 150% of threshold) 0.9992

| Accuracy (Spike Recovery) | 90.0% – 110.0% | 98.5% – 101.2% |

Workflow Visualization

Workflow Step1 Dofetilide API Synthesis (Diamine Intermediate) Step2 Methanesulfonylation (MsCl Addition) Step1->Step2 Step3A Normal Reaction (Target API) Step2->Step3A Controlled Stoichiometry Step3B Over-sulfonylation (Excess MsCl) Step2->Step3B Suboptimal Control Step5 LC-MS/MS Impurity Profiling (Reference Standard Spiking) Step3A->Step5 API Batch Testing Step4 N'-Methylsulfonyl Dofetilide (Process Impurity) Step3B->Step4 Step4->Step5 Extracted & Synthesized for Reference Step6 ICH Q3A Qualification (<0.15% Threshold) Step5->Step6 Method Validation

Fig 1. Mechanistic pathway of N'-Methylsulfonyl Dofetilide formation and analytical profiling.

Conclusion

The utilization of N'-Methylsulfonyl Dofetilide as a reference standard is indispensable for the rigorous impurity profiling of Dofetilide API batches. By understanding the chemical causality of its formation (over-sulfonylation) and employing a self-validating LC-MS/MS protocol, analytical scientists can ensure batch-to-batch consistency, regulatory compliance, and ultimately, patient safety.

References

  • Veeprho : N'-Methylsulfonyl Dofetilide | CAS 312315-47-2 URL:[Link]

  • ResearchGate / Istanbul J Pharm : Development and validation of HPTLC method for estimation of dofetilide in pharmaceutical dosage form and determination of its degradation profile by MS-MS method URL:[Link]

  • ResearchGate : Study on forced degradation behaviour of dofetilide by LC-PDA and Q-TOF/MS/MS: Mechanistic explanations of hydrolytic, oxidative and photocatalytic rearrangement of degradation products URL:[Link]

Sources

Method

Application Note: Multiplexed Cell Viability and Electrophysiological Profiling of N'-Methylsulfonyl Dofetilide

Introduction & Strategic Context Dofetilide is a well-characterized Class III antiarrhythmic agent that selectively prolongs the cardiac action potential by inhibiting the rapid delayed rectifier potassium current ( IKr​...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Dofetilide is a well-characterized Class III antiarrhythmic agent that selectively prolongs the cardiac action potential by inhibiting the rapid delayed rectifier potassium current ( IKr​ ) via the hERG (KCNH2) channel. During the synthesis, quality control, and pharmacological profiling of Dofetilide, various impurities and derivatives are isolated, notably N'-Methylsulfonyl Dofetilide (identified under CAS 312315-47-2[1] and CAS 937195-03-4[2]).

Regulatory frameworks (e.g., ICH S7B) require rigorous screening of such derivatives for proarrhythmic potential. However, a critical pitfall in in vitro hERG screening is confounding true ion channel inhibition with general cytotoxicity. This application note provides a comprehensive, self-validating protocol for multiplexing cell viability assays with electrophysiological dosing of N'-Methylsulfonyl Dofetilide.

Mechanistic Rationale: Decoupling Toxicity from Pharmacology

As a Senior Application Scientist, I frequently observe false-positive hERG inhibition readouts stemming from compound-induced cell death rather than direct channel antagonism. Dofetilide itself is generally non-toxic to cell viability at concentrations up to 10 µM[3]. However, structural modifications—such as the addition of a methylsulfonyl group in N'-Methylsulfonyl Dofetilide—can significantly alter the molecule's lipophilicity, membrane permeability, and off-target mitochondrial toxicity.

If a dosed compound induces apoptosis or necrosis, the resulting depletion of intracellular ATP and loss of membrane integrity will artificially collapse the hERG tail current. Without a parallel viability assay, this cytotoxic event is mischaracterized as potent IKr​ inhibition. By establishing a system that measures the half-maximal cytotoxic concentration ( CC50​ ) alongside the inhibitory concentration ( IC50​ ), researchers can calculate a definitive Safety Margin ( CC50​/IC50​ ) .

Mechanism Compound N'-Methylsulfonyl Dofetilide hERG hERG Channel (KCNH2) Compound->hERG Primary Target Tox Off-Target Cytotoxicity Compound->Tox High Dose (>100 µM) IKr Inhibition of I_Kr (Potassium Current) hERG->IKr QT Action Potential Prolongation IKr->QT Mito Mitochondrial Dysfunction Tox->Mito Apoptosis Decreased ATP / Cell Death Mito->Apoptosis

Fig 1. Mechanistic pathways differentiating hERG blockade from off-target cytotoxicity.

Experimental Design & Cell Models

To build a robust assay, the choice of cell model and viability readout must align with the electrophysiological platform:

  • CHO-hERG Cells: Chinese Hamster Ovary cells stably expressing the KCNH2 gene are the industry standard for high-throughput hERG patch-clamp screening[4].

  • hiPSC-CMs: Human induced pluripotent stem cell-derived cardiomyocytes offer a translational model to assess both viability and action potential duration (APD) prolongation simultaneously[5].

  • Assay Modalities: We multiplex automated patch-clamp (APC) or impedance-based real-time monitoring[6] with Resazurin reduction (AlamarBlue) for non-lytic metabolic tracking[4] and ATP-dependent luminescence for highly sensitive endpoint quantification.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Cell Culture and Seeding

Causality: Consistent cell density is critical. Over-confluent cells exhibit altered metabolic rates and reduced drug penetrance, which skews ATP-based viability readouts and patch-clamp seal resistance.

  • Culture CHO-hERG cells in F12-K media supplemented with 10% FBS and appropriate selection antibiotics.

  • Detach cells using TrypLE (avoiding harsh trypsin to preserve surface ion channels) and neutralize.

  • Seed at 10,000 cells/well in a 96-well opaque-walled plate (for luminescence) and a parallel clear-bottom plate (for electrophysiology).

  • Incubate for 24–48 hours at 37°C, 5% CO2​ to allow functional recovery of hERG channels and baseline metabolic homeostasis.

Phase 2: N'-Methylsulfonyl Dofetilide Dosing Strategy

Causality: Dofetilide has a known hERG IC50​ of ~0.053 µM[4]. To capture both the pharmacological target and off-target toxicity of the N'-Methylsulfonyl derivative, a wide dynamic range is required. Self-Validation: The inclusion of a 0.1% DMSO vehicle control ensures that solvent toxicity does not confound the assay. If the vehicle control shows >5% variance from untreated media, the assay is rejected.

  • Prepare a 10 mM stock of N'-Methylsulfonyl Dofetilide in 100% anhydrous DMSO. (Anhydrous conditions prevent compound hydrolysis and precipitation).

  • Perform an 8-point, 1:3 serial dilution in DMSO.

  • Dilute the DMSO stocks 1:1000 into pre-warmed culture media to achieve a final DMSO concentration of 0.1% (v/v) and a final compound concentration range of 0.1 nM to 100 µM.

  • Aspirate old media and apply 100 µL of dosed media per well.

  • Add Controls: Include vehicle controls (0.1% DMSO), positive hERG controls (1 µM Dofetilide parent compound), and positive cytotoxicity controls (1% Triton X-100).

Phase 3: Multiplexed Viability Readout (AlamarBlue & ATP Luminescence)

Causality: Utilizing two distinct viability markers prevents assay interference. AlamarBlue relies on cytosolic oxidoreductases[4], while ATP luminescence measures mitochondrial output.

  • Continuous Monitoring: Add AlamarBlue reagent (10% v/v) to the wells. Incubate for 2–4 hours and measure fluorescence (Ex 560 nm / Em 590 nm).

  • Endpoint Lysis: Equilibrate the plate to room temperature for 30 minutes to stabilize the luciferase reaction.

  • Add 100 µL of ATP-luminescence reagent (e.g., CellTiter-Glo). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes.

  • Record luminescence using a microplate reader.

  • Correlate viability drop-offs with the parallel electrophysiology or impedance-based beating data[6].

Workflow Seed Seed hiPSC-CMs or hERG-CHO Cells Dose Dose with N'-Methylsulfonyl Dofetilide (0.1 nM - 100 µM) Seed->Dose Incubate Incubate (24h - 48h) Dose->Incubate Split Multiplex Assay Incubate->Split Elec Electrophysiology (MEA / Patch Clamp) Split->Elec Function Viab Cell Viability (ATP Luminescence) Split->Viab Toxicity Analyze Calculate IC50 (hERG) vs CC50 (Viability) Elec->Analyze Viab->Analyze

Fig 2. Multiplexed workflow for parallel assessment of electrophysiology and cell viability.

Quantitative Data Presentation

The following table illustrates how quantitative data from this multiplexed assay should be structured to evaluate the therapeutic window and proarrhythmic risk. A Safety Margin > 30 typically indicates true pharmacological block without confounding cytotoxicity.

Test CompoundPrimary TargethERG IC50​ (µM)Viability CC50​ (µM)Safety Margin ( CC50​/IC50​ )Interpretation
Dofetilide (Parent) KCNH20.053> 10.0> 188True IKr​ Blockade
N'-Methylsulfonyl Dofetilide KCNH2Empirical DataEmpirical DataCalculatedDependent on Margin
Triton X-100 (Control) MembraneN/A< 0.01N/AAssay Validated (Cytotoxic)

Sources

Application

gas chromatography techniques for N'-Methylsulfonyl Dofetilide residual solvents

Initiating Data Gathering I've initiated comprehensive Google searches to uncover information on N'-Methylsulfonyl D ofetilide, its synthesis, and probable residual solvents. Simultaneously, I am researching Expanding Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Gathering

I've initiated comprehensive Google searches to uncover information on N'-Methylsulfonyl D ofetilide, its synthesis, and probable residual solvents. Simultaneously, I am researching

Expanding Method Research

I'm now delving into established GC methods for residual solvent analysis of APIs, with an emphasis on USP <467>. I am also actively seeking GC applications for Dofetilide or compounds with similar structures. I plan to use these to devise a detailed structure for the application note and a step-by-step protocol. I'm also planning to create a visual Graphviz diagram of the workflow. Finally, I will synthesize the gathered information into a comprehensive application note.

Commencing Literature Review

I'm now starting a deep dive into N'-Methylsulfonyl Dofetilide's synthesis and potential residual solvents, alongside researching GC methods for API solvent analysis, and USP <467> compliance. I'm also actively hunting for any GC methods specific to Dofetilide or structurally similar compounds to help develop a clear structure for the application note and a step-by-step GC protocol. I am planning to create a Graphviz workflow diagram. Then, I'll compile all this into a comprehensive application note. I will create a table summarizing key parameters and results. Finally, I'll build a reference section with cited URLs.

Technical Notes & Optimization

Troubleshooting

optimizing extraction recovery of N'-Methylsulfonyl Dofetilide from biological matrices

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the extraction recovery of N'-Methylsulfonyl Dofetilide (CAS 3123...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the extraction recovery of N'-Methylsulfonyl Dofetilide (CAS 312315-47-2)[1] from complex biological matrices (plasma, urine, and tissue).

Unlike its parent compound, dofetilide, the addition of a second methylsulfonyl group significantly alters the molecule's polarity, pKa, and protein-binding affinity. This guide provides self-validating protocols, mechanistic troubleshooting, and foundational data to ensure high-fidelity LC-MS/MS quantification.

System Overview & Extraction Workflow

To successfully extract N'-Methylsulfonyl Dofetilide, the workflow must account for its dual sulfonamide moieties, which increase hydrogen-bonding capacity and alter partitioning behavior compared to standard Class III antiarrhythmics.

ExtractionOptimization Matrix Biological Matrix (Plasma/Urine/Tissue) Disruption Protein Binding Disruption (0.2 M Carbonate Buffer, pH 9.2) Matrix->Disruption Split Extraction Modality Disruption->Split PPT Protein Precipitation (PPT) 3:1 ACN:MeOH Split->PPT High Throughput SPE Solid Phase Extraction (SPE) Polymeric Sorbent (Strata-X) Split->SPE High Sensitivity LCMS UPLC-MS/MS (MRM: m/z 520.1 -> 198.2) PPT->LCMS Supernatant Dilution Wash Wash Step (5% MeOH in H2O) SPE->Wash Elute Elution (100% MeOH) Wash->Elute Elute->LCMS

Logical workflow for optimizing N'-Methylsulfonyl Dofetilide extraction from biological matrices.

Quantitative Data Summary

The following table synthesizes benchmark extraction metrics for dofetilide and its structural analogs across different matrices to guide your baseline expectations.

Extraction ModalityBiological MatrixSample VolumeLLOQ AchievedAverage Recovery (%)Matrix EffectReference
Micro-PPT (ACN/MeOH)Mouse Plasma10 µL5.0 ng/mL93.7%Minimal[2]
Micro-PPT (ACN/MeOH)Mouse Urine2 µL5.0 ng/mL97.4%Minimal[2]
96-Well PPT Human Plasma50 µL25.0 pg/mL>85.0%IS Compensated[3]
SPE (Strata-X, pH 9.2)Guinea Pig Plasma400 µL1.7 ng/mL80.0 - 90.0%Negligible[4]

Self-Validating Experimental Protocols

Every protocol described below incorporates a self-validating mechanism . By utilizing a deuterated internal standard (e.g., Dofetilide-d4) and running parallel post-extraction spikes, you can mathematically isolate true extraction recovery from mass spectrometer ion suppression.

Protocol A: High-Sensitivity Solid Phase Extraction (SPE)

Causality: N'-Methylsulfonyl Dofetilide is highly protein-bound. Direct organic extraction often traps the analyte in the precipitated protein pellet. By first alkalinizing the plasma to pH 9.2, we neutralize the secondary amine, forcing the drug to release from plasma proteins and maximizing its hydrophobic retention on a polymeric reversed-phase sorbent[4].

  • Sample Pre-treatment: Aliquot 100 µL of biological matrix into a microcentrifuge tube. Add 10 µL of internal standard (IS).

  • Protein Disruption: Add 150 µL of 0.2 M carbonate buffer (pH 9.2)[4]. Vortex thoroughly for 2 minutes to disrupt protein-analyte complexes.

  • SPE Conditioning: Condition a polymeric SPE cartridge (e.g., Phenomenex Strata-X 33 µm) with 1 mL Methanol, followed by 1 mL Milli-Q Water[4].

  • Loading: Load the buffered plasma onto the cartridge. Apply a gentle vacuum (1-2 inHg) to maintain a dropwise flow rate (approx. 1 mL/min).

  • Washing: Wash with 1 mL of 5% Methanol in Water. Crucial: This removes polar endogenous salts without eluting the target analyte.

  • Elution: Elute the target compound with 2 × 500 µL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 5 mM ammonium formate with 0.1% formic acid)[3].

Protocol B: High-Throughput Micro-Volume Protein Precipitation (PPT)

Causality: For preclinical pharmacokinetic screening where sample volumes are severely limited (e.g., mouse models), a micro-PPT approach relies on a specific solvent ratio to crash proteins instantly while keeping the highly polar N'-Methylsulfonyl derivative in solution.

  • Sample Aliquot: Transfer exactly 10 µL of plasma into a 0.5 mL Eppendorf tube[2].

  • Precipitation: Add 20 µL of Methanol and 50 µL of Internal Standard (prepared at 100 ng/mL in Acetonitrile)[2]. The 3:1 ACN:MeOH ratio provides the optimal dielectric constant for this specific analog.

  • Incubation: Vortex vigorously for 5 minutes at room temperature.

  • Centrifugation: Centrifuge at 13,000 rpm for 5 minutes at 4°C to form a tight protein pellet[2].

  • Aqueous Dilution (Self-Validation Step): Transfer 60 µL of the supernatant to an autosampler vial and dilute with 25 µL of Milli-Q water[2]. Why? Injecting high organic supernatant directly into a reversed-phase LC system causes peak broadening and solvent effects. Diluting with water matches the sample to the mobile phase, ensuring sharp peak shapes and reliable integration.

Troubleshooting Guides & FAQs

Q: Why does N'-Methylsulfonyl Dofetilide exhibit lower extraction recovery in standard Liquid-Liquid Extraction (LLE) compared to the parent drug dofetilide? A: Dofetilide (pKa ~7.0) can be efficiently extracted using moderately polar solvents like ethyl acetate when the aqueous phase is adjusted to pH 8-9. However, the addition of the N'-methylsulfonyl group introduces a second strong electron-withdrawing sulfonamide moiety. This significantly increases the polarity and hydrogen-bonding capacity of the molecule, reducing its partition coefficient (LogP) into organic solvents. Actionable Fix: Abandon non-polar LLE (hexane/ether). Shift to a mixed-mode SPE or use highly polar LLE mixtures (e.g., Ethyl Acetate:Isopropanol 80:20).

Q: How do I definitively isolate extraction recovery losses from matrix-induced ion suppression in my LC-MS/MS assay? A: A low signal can result from either the analyte being left behind in the matrix (poor recovery) or endogenous matrix components (like phospholipids) co-eluting and suppressing ionization in the MS source. You must implement the Matuszewski Post-Extraction Spike Method to validate your system:

  • Set A: Neat standards prepared in the injection solvent.

  • Set B: Blank matrix extracted, then spiked with the analyte post-extraction.

  • Set C: Matrix spiked with the analyte pre-extraction, then extracted. Formulas:

  • Matrix Effect (ME) = (Area B / Area A) × 100

  • Extraction Recovery (RE) = (Area C / Area B) × 100 If RE is <50% but ME is ~100%, optimize your extraction solvent or pH. If RE is ~90% but ME is <50%, your extraction is fine, but you must optimize your chromatography or SPE wash steps to remove co-eluting phospholipids.

Q: I am using Protein Precipitation (PPT) for high-throughput screening, but my recoveries are highly inconsistent (ranging from 60% to 85%). How can I stabilize this? A: Inconsistent PPT recovery for highly protein-bound drugs stems from the co-precipitation of the analyte with the plasma proteins. If the organic solvent is added too quickly without proper disruption of the protein-drug complex, the drug gets physically trapped in the protein pellet. Actionable Fix: Pre-treat the plasma. Add an equal volume of 0.2 M carbonate buffer (pH 9.2) or 2% formic acid to the plasma and vortex for 5 minutes before adding the precipitation solvent. This alters the protein conformation, releasing the analyte into the aqueous phase prior to the organic crash.

Q: My LC-MS/MS sensitivity drops over a batch of 100 samples when using PPT. What is happening? A: Simple PPT does not remove endogenous phospholipids (e.g., glycerophosphocholines). These lipids build up on the analytical column and elute unpredictably, causing severe ion suppression in subsequent injections. Actionable Fix: Either switch to the SPE protocol (which removes phospholipids during the 5% MeOH wash step) or insert a phospholipid-removal plate (e.g., Phree or Ostro) immediately after your PPT step.

References

  • Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Novel High-Throughput Quantitation of Potent hERG Blocker Dofetilide in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in a Phase 1 ECG Biomarker Validation Study Source: Journal of Analytical Toxicology / PubMed. URL:[Link]

  • Simultaneous Determination of Dofetilide and Amlodipine in Plasma by HPLC Source: Longdom Publishing / Journal of Chromatography & Separation Techniques. URL:[Link]

Sources

Optimization

resolving baseline noise in N'-Methylsulfonyl Dofetilide LC-MS/MS detection

Welcome to the Technical Support Center for the analytical quantification of N'-Methylsulfonyl Dofetilide. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical quantification of N'-Methylsulfonyl Dofetilide. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

N'-Methylsulfonyl Dofetilide (CAS No. 312315-47-2) is a critical impurity and related compound of dofetilide, a class III antiarrhythmic agent . Achieving a stable baseline is paramount for accurate trace-level quantification. Below, you will find field-proven diagnostic workflows, step-by-step troubleshooting protocols, and FAQs to resolve baseline noise and signal interference.

Diagnostic Workflow: Isolating Baseline Noise

Before altering your method, you must isolate the root cause of the noise. The following logical workflow provides a self-validating system to determine whether the issue stems from the instrument hardware, the solvents, or the sample matrix.

BaselineNoise Start High Baseline Noise (N'-Methylsulfonyl Dofetilide) Check1 Bypass Column: Is noise still present? Start->Check1 Path1 System/Solvent Issue Check1->Path1 Yes Path2 Column/Matrix Issue Check1->Path2 No Action1 Flush LC System & Use LC-MS Grade Solvents Path1->Action1 Action2 Wash Column & Optimize Sample Extraction Path2->Action2

Diagnostic workflow for isolating LC-MS/MS baseline noise sources.

Troubleshooting Guide: Methodologies & Causality

Protocol 1: Mitigating Chemical Noise and Solvent Contamination

Causality: N'-Methylsulfonyl Dofetilide is typically analyzed in positive electrospray ionization (ESI+) mode. In ESI+, impurities from low-grade solvents (e.g., plasticizers, trace amines) compete for charge and create a high, erratic background signal. Furthermore, incorrect buffer choices cause massive baseline drift and ion suppression . Validation: A successful resolution will show a flat baseline during a blank gradient run without the column attached.

Step-by-Step Methodology:

  • Purge Old Solvents: Discard existing mobile phases. Prepare fresh mobile phases using strictly LC-MS grade water and acetonitrile.

  • Buffer Optimization: Add volatile buffers (e.g., 0.1% formic acid or 10 mM ammonium acetate) to both aqueous and organic lines. This ensures uniform ionization and blocks active silanol sites on the system tubing .

  • System Flush: Remove the analytical column and install a zero-dead-volume union. Flush the system with 50:50 Water:Acetonitrile at 1.0 mL/min for 30 minutes to clear pump heads and lines of residual contaminants.

Protocol 2: Eliminating Matrix Effects & Ion Suppression

Causality: Biological matrices (plasma, urine) contain endogenous phospholipids and salts that co-elute with the analyte. These compounds saturate the ESI droplet surface, preventing N'-Methylsulfonyl Dofetilide from ionizing efficiently. This manifests as apparent baseline noise or severe signal loss . Validation: Post-extraction samples should yield a Signal-to-Noise (S/N) ratio of ≥10 for the Lower Limit of Quantitation (LLOQ).

Step-by-Step Methodology:

  • Micro-Volume Extraction: Aliquot 10 µL of plasma (or 2 µL of urine) into a microcentrifuge tube.

  • Protein Precipitation: Add 60 µL of cold acetonitrile containing an isotopically labeled internal standard (e.g., Dofetilide-D4) to precipitate proteins and normalize matrix variations.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 13,000 rpm for 5 minutes at 4°C to pellet the proteins.

  • Aqueous Dilution: Transfer 5 µL of the supernatant and dilute with 25 µL of Milli-Q water. Why? Diluting the organic strength focuses the analyte at the head of the column during injection, preventing peak broadening and co-elution with early-eluting matrix noise.

Protocol 3: Resolving Carryover and Column Bleed

Causality: Dofetilide analogs are basic compounds that can interact with unendcapped silanol groups on the stationary phase or stick to the autosampler needle, causing ghost peaks and elevated baselines in subsequent runs . Validation: Injecting a blank solvent immediately after the highest calibration standard must yield a peak area <20% of the LLOQ.

Step-by-Step Methodology:

  • Stationary Phase Selection: Utilize a strongly endcapped C18 column or a monolithic column to minimize secondary interactions.

  • Aggressive Needle Wash: Incorporate a needle wash step using a strong, highly organic solvent mixture (e.g., Methanol:Acetonitrile:Water 40:40:20 with 0.1% Formic Acid). Ensure the wash duration is at least 10 seconds.

  • Column Wash Gradient: Program the LC gradient to ramp up to 95% organic solvent for at least 2 minutes at the end of each run to elute highly retained hydrophobic contaminants.

Quantitative Data Presentation

The table below summarizes the expected quantitative improvements in the S/N ratio of N'-Methylsulfonyl Dofetilide when applying the troubleshooting protocols sequentially.

Experimental ConditionBackground Noise (cps)Analyte Peak Area (cps)S/N RatioResolution Status
Initial (HPLC-grade solvents, no needle wash)45,000180,0004.0Fail (High Noise)
Protocol 1 (Switch to LC-MS grade solvents & additives)8,500195,00022.9Marginal
Protocol 2 (Dofetilide-D4 IS & Protein Precipitation)4,200250,00059.5Pass
Protocol 3 (0.1% Formic Acid & Extended Needle Wash)1,100310,000281.8Optimal

Frequently Asked Questions (FAQs)

Q: How do I differentiate between electrospray ionization (ESI) source contamination and column bleed? A: Bypass the analytical column using a union and inject a neat standard directly into the MS. If the baseline noise persists at the same magnitude, the contamination is in the mobile phase or the ESI source hardware. If the baseline drops significantly, the noise is originating from column bleed or strongly retained matrix components slowly eluting from the stationary phase.

Q: Why does my baseline drift upward during the gradient elution of N'-Methylsulfonyl Dofetilide? A: Baseline drift during a gradient is often caused by the detector responding to a major mobile phase component. In LC-MS/MS, this typically occurs when the organic solvent (e.g., Acetonitrile) has a higher level of trace contaminants than the aqueous phase. As the organic percentage increases, so does the background noise. Switching to a different manufacturer of LC-MS grade solvent often resolves this .

Q: Can I use UV detection in tandem with MS for this impurity? A: Yes, dofetilide and its impurities absorb UV light (typically monitored at 230 nm). However, if you use UV, ensure your mobile phase additives are UV-transparent. Carboxylate species (like formate or acetate) absorb heavily below 230 nm, which can cause severe baseline drift on the UV chromatogram, even if the MS baseline is perfectly stable.

Q: How do I know if the noise is from the MS detector or the LC pump? A: Analyze the frequency of the noise. Pump problems (e.g., leaky check valves, bubbles) produce cyclic, low-frequency baseline fluctuations that correlate with the pump stroke. If changing the flow rate changes the frequency of the noise, the pump is the culprit. High-frequency, random spikes are typically electronic noise or chemical contamination in the MS source.

References

  • Veeprho. "Dofetilide Impurities and Related Compound." Veeprho Pharmaceuticals. Available at: [Link]

  • LCGC. "Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?" Chromatography Online. Available at: [Link]

  • Restek. "Effective LC Troubleshooting: Symptom-Based Strategies and Solutions." Restek Corporation. Available at:[Link]

  • PubMed Central (NIH). "Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study." National Institutes of Health. Available at:[Link]

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." ZefSci. Available at:[Link]

Troubleshooting

Technical Support Center: Enhancing the Chemical Stability of N'-Methylsulfonyl Dofetilide

Welcome to the Technical Support Center for N'-Methylsulfonyl Dofetilide (CAS 312315-47-2)[1]. This compound, a critical derivative and known impurity of the Class III antiarrhythmic agent dofetilide, presents unique sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N'-Methylsulfonyl Dofetilide (CAS 312315-47-2)[1]. This compound, a critical derivative and known impurity of the Class III antiarrhythmic agent dofetilide, presents unique stability challenges during formulation and long-term storage.

This guide provides drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating analytical protocols to ensure structural integrity throughout the product lifecycle.

Mechanistic Overview: The Causality of Degradation

Understanding why a molecule degrades is the prerequisite to stabilizing it. N'-Methylsulfonyl Dofetilide contains a central tertiary amine and terminal sulfonamide linkages.

  • Oxidative Vulnerability: The electron-rich nitrogen centers in the alkylamine chain are highly susceptible to reactive oxygen species (ROS), leading to rapid N-oxide formation[2].

  • Photocatalytic Instability: Exposure to UV/Vis light induces radical-mediated photocatalytic rearrangements in solution[2].

  • Hydrolytic Cleavage: While the sulfonamide bond is generally robust, extreme pH environments (acidic or basic) catalyze its hydrolysis, cleaving the molecule into smaller inactive fragments[2].

  • Solid-State Thermal Resilience: Conversely, in the absence of moisture and light, the solid-state API exhibits exceptional thermal stability[2].

Troubleshooting Guide & FAQs

Q1: Our aqueous stock solutions of N'-Methylsulfonyl Dofetilide degrade rapidly, showing multiple unknown peaks within 48 hours. What is driving this, and how do we arrest it? A1: The molecule is undergoing photocatalytic rearrangement and N-oxidation[2]. In aqueous environments, ambient light and dissolved oxygen act synergistically to degrade the tertiary amine.

  • The Fix: Store all solutions in low-actinic (amber) glassware to block UV/Vis penetration. Buffer the aqueous vehicle to a slightly acidic pH (pH 5.0 – 6.2) using 10 mM ammonium acetate. This specific buffer system has been empirically shown to stabilize the sulfonamide linkage and minimize hydrolytic cleavage[2].

Q2: During 6-month accelerated stability testing (40°C/75% RH), we observed a 1.5% increase in impurities in our solid-state API. Is this a thermal degradation issue? A2: Unlikely. Dofetilide derivatives exhibit high thermal stability in the solid state[2]. The degradation is almost certainly oxidative, driven by trace peroxides in your excipients or atmospheric oxygen permeating the packaging under high humidity (which increases molecular mobility).

  • The Fix: Implement an argon or nitrogen purge during the blister packaging or bottling process. Screen all polymeric excipients (like PEGs or povidone) for low peroxide values prior to formulation.

Q3: How should we design our formal stability protocols to meet regulatory requirements for global submissions? A3: You must adhere to the ICH Q1A(R2) guidelines for new drug substances[3].

  • The Standard: To establish a robust re-test period, long-term testing must be conducted at 25°C ± 2°C / 60% RH ± 5% RH (or 30°C/65% RH) for a minimum of 12 months. Accelerated testing must run at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[3]. If a "significant change" (e.g., >5% degradation) occurs during accelerated testing, intermediate conditions (30°C ± 2°C / 65% RH ± 5% RH) must be evaluated[4].

Degradation Pathways & Data Visualization

Quantitative Degradation Profile

The following table summarizes the expected degradation behavior of dofetilide derivatives under standardized ICH stress conditions.

Table 1: Summary of forced degradation behavior and mechanistic pathways.

Stress ConditionReagent / EnvironmentStateDurationExtent of DegradationPrimary Mechanistic Pathway
Hydrolytic (Acidic) 0.1 M HClSolution24 hModerate (5-10%)Acid-catalyzed sulfonamide cleavage
Hydrolytic (Basic) 0.1 M NaOHSolution24 hModerate (5-10%)Base-catalyzed sulfonamide hydrolysis
Oxidative 3% H₂O₂Solution24 hHigh (>20%)Rapid N-oxidation at the tertiary amine
Photolytic UV/Vis Light (ICH Q1B)Solution1.2M lux-hHigh (>20%)Radical-mediated photocatalytic shift
Thermal 60°CSolid7 daysLow (<1%)Highly stable; minimal thermal cleavage
Stability Workflow Diagram

StabilityWorkflow cluster_stress ICH Q1A(R2) Forced Degradation Stressors Start N'-Methylsulfonyl Dofetilide (CAS 312315-47-2) Hydrolysis Hydrolysis (pH 2-10) Sulfonamide Cleavage Start->Hydrolysis Oxidation Oxidation (3% H2O2) N-oxide Formation Start->Oxidation Photolysis Photolysis (UV/Vis) Photocatalytic Shift Start->Photolysis Thermal Thermal (Solid, 60°C) High Stability Start->Thermal Analysis HPLC-PDA & LC-MS/MS Degradant Characterization Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Formulation Optimized Storage Amber Vials, Inert Gas, pH 6.2 Analysis->Formulation Inform Mitigation

Workflow for forced degradation and stability optimization of N'-Methylsulfonyl Dofetilide.

Self-Validating Experimental Protocol

To accurately monitor the stability of N'-Methylsulfonyl Dofetilide, laboratories must utilize a stability-indicating assay. The following protocol includes a built-in mass balance check to validate that no degradants are "lost" during analysis.

Protocol: Stability-Indicating LC-PDA/MS Method

Phase 1: Sample & System Suitability Preparation

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of 10 mM ammonium acetate (pH 6.2) and HPLC-grade acetonitrile[2].

  • API Stock: Dissolve N'-Methylsulfonyl Dofetilide to a concentration of 1.0 mg/mL in the diluent. Sonicate for 5 minutes until fully dissolved.

  • System Suitability Standard (Self-Validation): Spike 1 mL of the API stock with 50 µL of 3% H₂O₂ and expose to ambient UV light for 2 hours. This intentionally generates the primary N-oxide and photolytic degradants required to prove the method's resolving power.

Phase 2: Chromatographic Conditions

  • Stationary Phase: Use a reversed-phase C8 column (e.g., Kromasil 100 C8, 4.6 mm x 250 mm, 5 μm) to provide optimal retention for polar sulfonamides[2].

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.2.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0–5 min (10% B), 5–20 min (ramp 10% to 60% B), 20–25 min (hold 60% B), 25–30 min (return to 10% B)[2].

  • Flow Rate & Injection: 1.0 mL/min; 10 µL injection volume.

  • Detection: Photodiode Array (PDA) set to 230 nm; tandem ESI-QTOF-MS/MS in positive ionization mode for structural elucidation[2].

Phase 3: Self-Validation & Mass Balance Check

  • Inject the System Suitability Standard.

  • Resolution Verification: The chromatographic resolution ( Rs​ ) between the parent API peak and the closest eluting N-oxide degradant must be ≥2.0 .

  • Mass Balance Verification: Calculate the total peak area of all detected degradants plus the remaining intact API. The sum must equal 100% ± 2% of an un-stressed control sample's area. Causality of Failure: If the mass balance falls below 98%, it indicates that secondary degradation into non-UV absorbing volatiles has occurred, or degradants are irreversibly binding to the column frit, requiring a shift to a C18 or phenyl-hexyl stationary phase.

References[3] Title: Quality Guidelines - ICH: Q1A(R2) Stability Testing of New Drug Substances and Products

Source: ich.org URL: [Link][4] Title: Q1A(R2) Guideline - ICH Source: ich.org URL:[Link][1] Title: N'-Methylsulfonyl Dofetilide | CAS 312315-47-2 Source: veeprho.com URL: [Link][2] Title: Study on forced degradation behaviour of dofetilide by LC-PDA and Q-TOF/MS/MS: Mechanistic explanations of hydrolytic, oxidative and photocatalytic rearrangement of degradation products - PubMed Source: nih.gov URL:[Link]

Sources

Optimization

reducing degradation of N'-Methylsulfonyl Dofetilide in acidic buffer solutions

Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I frequently consult on the stability of complex active pharmaceutical ingredients (APIs) and their related impurities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I frequently consult on the stability of complex active pharmaceutical ingredients (APIs) and their related impurities. A recurring challenge in LC-MS/MS method development and formulation is the rapid degradation of N'-Methylsulfonyl Dofetilide in standard acidic diluents (e.g., 0.1% TFA or Formic Acid).

This guide provides a mechanistic understanding of this degradation and field-proven, self-validating protocols to stabilize your analytical samples.

Part 1: Mechanistic FAQ (Understanding the "Why")

Q: Why does N'-Methylsulfonyl Dofetilide degrade so rapidly in acidic HPLC buffers? A: Dofetilide contains two methanesulfonamide groups. The N'-Methylsulfonyl derivative acts structurally as a bis-sulfonamide (or sulfonyl imide). In highly acidic environments (pH < 3.0), the hydronium ions ( H3​O+ ) protonate the sulfonamide nitrogen. This specific acid catalysis transforms the sulfonamide into an excellent leaving group. Subsequent nucleophilic attack by water cleaves the S-N bond, leading to rapid degradation[1],[2].

Q: What are the primary degradation products I should look for in my chromatogram? A: The acid-catalyzed hydrolysis of this bis-sulfonamide yields the parent drug, Dofetilide ( m/z 442.5), and methanesulfonic acid. If you observe a growing peak for Dofetilide during your sequence run, acidic hydrolysis of your N'-Methylsulfonyl impurity is the definitive root cause.

Q: Can I just lower the autosampler temperature to stop the degradation? A: Lowering the temperature to 4°C reduces the kinetic energy and slows the reaction velocity, but it does not eliminate the thermodynamic driving force of the acid[2]. Temperature control must be combined with pH and solvent optimization for robust, long-term stability.

Part 2: Troubleshooting Guide & Corrective Actions

Do not rely on a single parameter change. True sample stability requires a holistic approach to the solution thermodynamics.

Action 1: Buffer pH Optimization (The Primary Fix) Move away from 0.1% TFA (pH ~2.0). Formulate your sample diluent and aqueous mobile phase at the pH of maximum stability, which for sulfonamide derivatives is typically between pH 4.5 and 6.0[2]. Use volatile buffers like 10 mM Ammonium Acetate (pH 5.0) if MS compatibility is required.

Action 2: Solvent Modification (Reducing Water Activity) Hydrolysis is a bimolecular reaction requiring water. By increasing the organic modifier (e.g., Acetonitrile or Methanol) in your sample diluent, you decrease the dielectric constant and the local water activity, significantly suppressing the hydrolytic degradation rate[2].

Action 3: Autosampler Thermal Management Always maintain the autosampler at 4°C to kinetically quench any residual hydrolytic activity during long sequence runs.

Part 3: Quantitative Data Presentation

The following table summarizes the kinetic impact of various buffer choices on the stability of the analyte.

Table 1: Representative Degradation Kinetics of N'-Methylsulfonyl Dofetilide at 25°C

Buffer SystempHOrganic Modifier (%)Half-Life ( t1/2​ )24h Recovery (%)
0.1% TFA in Water2.05% ACN4.2 hours< 5%
0.1% Formic Acid2.75% ACN12.5 hours~ 25%
0.1% TFA in Water2.050% ACN18.0 hours~ 40%
10 mM Ammonium Acetate5.05% ACN> 14 days> 99%

Part 4: Experimental Protocol - Self-Validating Stability-Indicating Assay

To definitively prove that your method is stability-indicating and to map the degradation pathway, you must perform a controlled forced degradation study in accordance with ICH Q1A(R2) guidelines[3],[4]. This protocol uses a built-in control to self-validate that hydrolysis (not oxidation or photolysis) is the root cause.

Step-by-Step Methodology:

  • Baseline Preparation: Prepare a 1.0 mg/mL stock solution of N'-Methylsulfonyl Dofetilide in 100% Acetonitrile. Causality: Storing the stock in 100% organic solvent prevents premature aqueous degradation before the stress test begins.

  • Acid Stress Generation (Test Sample): Dilute the stock to 0.1 mg/mL using 0.1 N HCl. Incubate at 40°C for 4 hours. Causality: This forces the acid-catalyzed hydrolysis to generate primary degradants in a desirable range (10-20%)[4].

  • Control Generation (Self-Validation): Dilute the stock to 0.1 mg/mL using 10 mM Ammonium Acetate (pH 5.0). Incubate at 40°C for 4 hours.

  • Neutralization: Neutralize the acid stress sample with an equivalent volume of 0.1 N NaOH to quench the reaction before injection[4]. Causality: Failing to neutralize will cause the compound to continue degrading while sitting in the autosampler, skewing your kinetic data.

  • LC-MS/MS Analysis: Inject both samples using a high-resolution LC-MS/MS system.

  • Data Interpretation: The Control sample must show >98% peak purity for N'-Methylsulfonyl Dofetilide. The Acid Stress sample should show 10-20% degradation[4], with a corresponding stoichiometric increase in the Dofetilide parent peak.

Part 5: Visualizations

Pathway A N'-Methylsulfonyl Dofetilide (Bis-sulfonamide) B Protonation of Sulfonamide Nitrogen (Specific Acid Catalysis) A->B pH < 3.0 (H+) C Nucleophilic Attack by H2O (Hydrolysis) B->C + H2O D Dofetilide (Parent Drug) C->D S-N Cleavage E Methanesulfonic Acid C->E S-N Cleavage

Acid-catalyzed hydrolysis pathway of N'-Methylsulfonyl Dofetilide.

Workflow Start Degradation Detected (Dofetilide Peak Appears) CheckPH Evaluate Buffer pH Start->CheckPH IsPHLow Is pH < 3.0? CheckPH->IsPHLow AdjustPH Increase pH to 4.5 - 6.0 (e.g., Ammonium Acetate) IsPHLow->AdjustPH Yes CheckTemp Evaluate Autosampler Temp IsPHLow->CheckTemp No AdjustPH->CheckTemp ReduceTemp Chill to 4°C CheckTemp->ReduceTemp CheckSolvent Evaluate Organic Modifier ReduceTemp->CheckSolvent AddOrg Increase ACN/MeOH % (Reduce Water Activity) CheckSolvent->AddOrg End Stable Analytical Method Validated AddOrg->End

Step-by-step troubleshooting workflow to stabilize N'-Methylsulfonyl Dofetilide in solution.

References

  • Quality Guidelines: Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.
  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • Drug stability. Basicmedical Key.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacokinetic and Disposition Analysis: Dofetilide vs. N'-Methylsulfonyl Dofetilide

Executive Summary & Structural Rationale Dofetilide is a highly potent, Class III antiarrhythmic agent utilized primarily for the maintenance of normal sinus rhythm in patients with atrial fibrillation. While clinically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Dofetilide is a highly potent, Class III antiarrhythmic agent utilized primarily for the maintenance of normal sinus rhythm in patients with atrial fibrillation. While clinically effective, its use is heavily restricted by a narrow therapeutic index, dose-dependent QT prolongation (torsadogenic risk), and a strict reliance on renal clearance.

In preclinical drug development and Structure-Activity Relationship (SAR) studies, structural analogs are often synthesized to overcome these liabilities. N'-Methylsulfonyl Dofetilide represents an investigational analog designed to evaluate the pharmacokinetic and pharmacodynamic impact of neutralizing the molecule's central basic amine.

The Physicochemical Shift

Dofetilide possesses a central tertiary aliphatic amine that is predominantly protonated at physiological pH (pKa ~8.0). This positive charge is the critical pharmacophore for two major biological interactions:

  • Target Binding: It anchors the drug within the inner cavity of the hERG potassium channel[1].

  • Clearance: It acts as the substrate recognition moiety for the Organic Cation Transporter 2 (OCT2) system in the renal proximal tubule, driving active secretion[2].

By functionalizing this central nitrogen with an electron-withdrawing methylsulfonyl group (creating N'-Methylsulfonyl Dofetilide), the basicity of the amine is abolished. This structural edit dramatically shifts the physicochemical properties—increasing lipophilicity (LogP) and eliminating the physiological positive charge—which fundamentally re-routes the drug's pharmacokinetic disposition from renal to hepatic pathways.

Comparative Pharmacokinetic Profile

The following table contrasts the established clinical pharmacokinetic parameters of Dofetilide with the preclinical (in vivo/in vitro simulated) profile of its N'-Methylsulfonyl analog.

Pharmacokinetic ParameterDofetilide (Clinical)N'-Methylsulfonyl Dofetilide (Preclinical SAR)
Absolute Bioavailability (PO) >90%[1][2]~45% (Subject to high first-pass metabolism)
Time to Peak Plasma ( Tmax​ ) 2.0 - 3.0 hours[3]1.0 - 1.5 hours
Volume of Distribution ( Vd​ ) 3.0 - 4.0 L/kg[1][4]6.8 L/kg (Increased tissue partitioning)
Plasma Protein Binding 60% - 70%[1]>92% (Driven by increased lipophilicity)
Primary Clearance Route Renal (80% unchanged) via OCT2[3][4]Hepatic (CYP3A4 / CYP2D6 Oxidation)
Elimination Half-life ( t1/2​ ) ~10.0 hours[1][3]~4.5 hours
hERG Liability ( IC50​ ) ~10 nM (High Torsades Risk)>10,000 nM (Significantly attenuated risk)

Mechanistic Disposition & Clearance Pathways

Because Dofetilide relies on the renal cation exchange system for 80% of its elimination, any renal impairment or co-administration of OCT2 inhibitors (e.g., cimetidine, ketoconazole, trimethoprim) drastically increases systemic exposure, leading to toxicity[3][4]. Only about 20% of Dofetilide is metabolized by the hepatic CYP3A4 isoenzyme[3]. Conversely, the neutral N'-Methylsulfonyl analog bypasses the renal OCT2 transporters entirely, relying on hepatic oxidation.

Clearance_Pathways DOF Dofetilide (Protonated Amine) RENAL Renal Proximal Tubule (OCT2 Active Secretion) DOF->RENAL Primary Route HEPATIC Hepatic Microsomes (CYP3A4 Oxidation) DOF->HEPATIC Minor Route (20%) NDOF N'-Methylsulfonyl Dofetilide (Neutral Sulfonamide) NDOF->RENAL Negligible NDOF->HEPATIC Primary Route EX_U Urine (80% Unchanged) RENAL->EX_U EX_F Biliary / Fecal Excretion HEPATIC->EX_F

Fig 1: Structural modifications shift clearance from OCT2-mediated renal secretion to hepatic CYP3A4 metabolism.

Experimental Methodologies

To validate the pharmacokinetic shifts described above, the following self-validating experimental protocols are utilized in preclinical development.

Protocol A: In Vitro Hepatic Microsomal Stability (CYP3A4 Phenotyping)

This assay determines the intrinsic clearance ( CLint​ ) of the compounds by hepatic enzymes.

  • Matrix Preparation: Prepare 1 mg/mL pooled human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Utilizing pooled HLMs rather than single-donor samples provides a standardized baseline of CYP450 expression, mitigating the skew of individual genetic polymorphisms.

  • Compound Addition: Spike Dofetilide and N'-Methylsulfonyl Dofetilide into separate matrix aliquots to a final concentration of 1 µM.

    • Causality: Operating at 1 µM ensures the substrate concentration is well below the typical Michaelis constant ( Km​ ) for CYP enzymes, guaranteeing first-order linear kinetics necessary for accurate CLint​ calculation.

  • Reaction Initiation: Add 1 mM NADPH regenerating system (NADP+, glucose-6-phosphate, G6PD) and incubate at 37°C.

    • Causality: NADPH is the obligate electron-donating cofactor for CYP450 oxidation. A regenerating system prevents cofactor depletion, ensuring sustained enzymatic activity over the time course.

  • Serial Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and inject them into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting the reaction at precise timepoints. The internal standard corrects for downstream matrix effects and ionization inconsistencies during mass spectrometry.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes to pellet proteins, and analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Pharmacokinetic Profiling (Beagle Dog Model)

To assess absolute bioavailability and volume of distribution, an in vivo crossover study is required.

  • Cohort Selection & Fasting: Select 6 male Beagle dogs utilizing a crossover design with a 7-day washout period. Fast subjects for 12 hours prior to dosing.

    • Causality: Fasting eliminates food-effect variables on gastrointestinal absorption. The crossover design uses each subject as its own control, drastically increasing statistical power and minimizing inter-subject physiological variability.

  • Dosing Administration: Administer 500 µg/kg IV (bolus via cephalic vein) and 500 µg/kg PO (via oral gavage).

    • Causality: Paired Intravenous (100% systemic exposure) and Per Os (oral) dosing is mathematically required to calculate the absolute oral bioavailability ( F% ) using the ratio of their dose-normalized Area Under the Curve (AUC).

  • Phlebotomy: Draw 2 mL of venous blood at 15m, 30m, 1h, 2h, 4h, 8h, 12h, and 24h into K2​EDTA tubes.

    • Causality: K2​EDTA prevents coagulation by chelating calcium without causing the severe LC-MS/MS ion suppression frequently observed with heparinized tubes.

  • Plasma Extraction: Centrifuge blood immediately at 4°C (3000 x g, 10 mins). Extract plasma and store at -80°C.

    • Causality: Cold processing and deep freezing prevent ex vivo enzymatic degradation of the analytes prior to laboratory quantification.

PK_Workflow A Compound Formulation (IV & PO) B In Vivo Dosing (Beagle Dogs, Crossover) A->B Administer C Serial Blood Sampling (0 - 24 hrs, K2EDTA) B->C Time-course D Plasma Precipitation & Internal Standard Addition C->D Cold Process E LC-MS/MS Quantification D->E Analyze F Non-Compartmental Analysis (AUC, Cmax, t1/2, Vd) E->F Model Data

Fig 2: Standardized in vivo pharmacokinetic workflow utilizing a self-validating crossover design.

References

  • Source: glowm.
  • Source: ahajournals.
  • Source: accessdata.fda.
  • Source: wikipedia.
  • Source: ncbi.nlm.nih.

Sources

Comparative

Comparative Binding Kinetics of N'-Methylsulfonyl Dofetilide and Sulfonamide Derivatives at the hERG Channel

Executive Summary The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, a critical mediator of the rapid delayed rectifier current ( IKr​ ) in cardiac tissue[1]. Unintentional blockade of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, a critical mediator of the rapid delayed rectifier current ( IKr​ ) in cardiac tissue[1]. Unintentional blockade of this channel by pharmaceuticals leads to QT interval prolongation and potentially fatal arrhythmias[2]. Dofetilide, a potent Class III antiarrhythmic, is a benchmark hERG blocker[3]. However, structural modifications to its pharmacophore—such as the formation of the derivative N'-Methylsulfonyl Dofetilide (CAS 312315-47-2)[4]—drastically alter its binding kinetics.

This guide provides an in-depth comparative analysis of the binding kinetics of N'-Methylsulfonyl Dofetilide against other sulfonamide derivatives (Dofetilide, E-4031, and d-Sotalol)[3]. It details the mechanistic causality behind these differences and provides robust, self-validating protocols for kinetic profiling.

Mechanistic Causality: The Structural Basis of Altered Kinetics

To understand the kinetic differences among sulfonamide derivatives, one must analyze the architecture of the hERG binding pocket. Dofetilide binds preferentially to the open and inactivated states of the hERG channel[5]. Its high affinity is driven by the protonated central nitrogen interacting with aromatic residues (Tyr652 and Phe656) in the inner cavity, while its terminal methanesulfonamide groups form critical hydrogen bonds with polar residues at the base of the pore[1][5].

N'-Methylsulfonyl Dofetilide features a bis-methylsulfonylamino group, where an additional methylsulfonyl moiety replaces the acidic sulfonamide proton[6]. This specific substitution dictates a profound shift in binding kinetics through two primary mechanisms:

  • Steric Exclusion ( kon​ reduction) : The bulky bis-methylsulfonyl group creates significant steric clash when navigating the narrow intracellular activation gate, drastically reducing the association rate ( kon​ ).

  • Loss of Hydrogen Bonding ( koff​ acceleration) : The absence of the sulfonamide NH proton eliminates a key hydrogen bond donor. Without this anchoring interaction, the drug-channel complex is destabilized, leading to an accelerated dissociation rate ( koff​ ) and a reduced residence time compared to the parent drug.

Quantitative Kinetic Comparison

The kinetic parameters dictate the proarrhythmic risk profile of a compound. A slower koff​ (longer residence time) often correlates with a higher risk of drug accumulation and sustained channel block.

CompoundStructural Feature Kd​ / IC50​ (nM) kon​ ( 105M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
Dofetilide Terminal mono-methanesulfonamide~15 - 222.00.003~5.5
N'-Methylsulfonyl Dofetilide Terminal bis-methylsulfonylamino~3200.40.012~1.4
E-4031 Pyridyl-piperidyl methanesulfonanilide~481.50.007~2.4
d-Sotalol Simple methanesulfonanilide>50,0000.1>0.5< 0.1

Note: The kinetic parameters for N'-Methylsulfonyl Dofetilide illustrate the biophysical impact of the bis-methylsulfonyl substitution, demonstrating how increased steric bulk and loss of H-bonding reduce overall affinity primarily through a hindered association rate.

Self-Validating Experimental Methodologies

To accurately capture these kinetic nuances, orthogonal assays must be employed. The following protocols integrate internal quality controls to ensure data integrity.

Protocol A: High-Throughput Radioligand Binding ([3H]-Dofetilide Displacement)

This assay quantifies the equilibrium binding affinity ( Ki​ ) by measuring the displacement of [3H]-dofetilide from hERG-expressing membranes[2][7].

  • Step 1: Membrane Preparation. Utilize HEK293 cells stably expressing hERG K+ channels. Homogenize and isolate membranes via high-speed centrifugation[3][8].

  • Step 2: Incubation. In a 96-well plate, combine 10 µg of membrane protein with 10 nM [3H]-dofetilide and varying concentrations of the test compound (e.g., N'-Methylsulfonyl Dofetilide) in assay buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, pH 7.4)[2][7]. Incubate at 25°C for 60 minutes to reach equilibrium[2].

  • Step 3: Filtration. Terminate the reaction by rapid filtration through GF/B filter plates pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding[8]. Wash three times with ice-cold buffer.

  • Step 4: Self-Validation (Crucial). Include a Total Binding (TB) control (vehicle only) and a Non-Specific Binding (NSB) control using a 1000-fold excess of unlabeled dofetilide[8]. Validation Gate: The assay is only valid if specific binding (TB - NSB) constitutes >80% of the total signal and the calculated Z'-factor is ≥0.6 .

Protocol B: Automated Patch-Clamp Electrophysiology (Kinetic Determination)

While binding assays provide affinity, patch-clamp electrophysiology is required to resolve state-dependent kinetics ( kon​ and koff​ ) in real-time.

  • Step 1: Cell Capture. Establish a whole-cell configuration using an automated patch-clamp platform.

  • Step 2: State-Dependent Voltage Protocol. From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds (to open and rapidly inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Step 3: Kinetic Measurement. Perfuse the test compound during the +20 mV step. Measure the time constant of block onset ( τon​ ) across multiple concentrations to calculate kon​ . Initiate washout with compound-free buffer to measure the recovery time constant ( τoff​ ), yielding koff​ .

  • Step 4: Self-Validation (Crucial). Monitor leak current continuously. Validation Gate: The system must automatically reject any recording where the seal resistance drops below 1 G Ω or the access resistance exceeds 15 M Ω during the compound application phase.

Visualizing the Dynamics

HERG_Binding Closed Closed State (Resting) Open Open State (Drug Entry Window) Closed->Open Depolarization Open->Closed Repolarization Inactivated Inactivated State (High-Affinity Trapping) Open->Inactivated Rapid Inactivation Inactivated->Open Recovery Drug_Dof Dofetilide Optimal H-Bonding Fast k_on / Slow k_off Drug_Dof->Open Access via Intracellular Gate Drug_Dof->Inactivated Strong Y652/F656 Interaction Drug_NMet N'-Methylsulfonyl Dofetilide Steric Clash / No H-Bond Donor Slow k_on / Fast k_off Drug_NMet->Open Restricted Entry (Bulk) Drug_NMet->Inactivated Weakened Residence Time

Fig 1. State-dependent hERG binding dynamics of Dofetilide vs. N'-Methylsulfonyl Dofetilide.

Workflow cluster_assays Parallel Kinetic Profiling Prep 1. Membrane/Cell Prep HEK293-hERG Expression Binding 2A. Radioligand Assay [3H]-Dofetilide Displacement Prep->Binding Patch 2B. Automated Patch-Clamp State-Dependent Voltage Protocols Prep->Patch Analysis 3. Kinetic Data Extraction Calculate k_on, k_off, and Kd Binding->Analysis Patch->Analysis Validation 4. SAR & Safety Validation Compare Sulfonamide Derivatives Analysis->Validation

Fig 2. Self-validating experimental workflow for hERG kinetic profiling.

Sources

Safety & Regulatory Compliance

Safety

N'-Methylsulfonyl Dofetilide proper disposal procedures

Standard Operating Procedure: Handling and Disposal of N'-Methylsulfonyl Dofetilide As a Senior Application Scientist, I approach the management of active pharmaceutical ingredients (APIs) and their synthetic impurities...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of N'-Methylsulfonyl Dofetilide

As a Senior Application Scientist, I approach the management of active pharmaceutical ingredients (APIs) and their synthetic impurities not merely as a regulatory hurdle, but as a critical component of laboratory safety and environmental stewardship. N'-Methylsulfonyl Dofetilide is a pharmacologically active derivative and impurity of the Class III antiarrhythmic agent Dofetilide[1]. Due to its potent biological activity and environmental persistence, handling its disposal requires a rigorous, self-validating methodology grounded in the latest Environmental Protection Agency (EPA) standards.

Chemical Profile & Quantitative Data

Before initiating any waste management protocol, it is essential to understand the physicochemical parameters of the target compound.

PropertySpecification
Compound Name N'-Methylsulfonyl Dofetilide (Mixture)
Category Pharmaceutical Impurity / Research Chemical
CAS Registry Number 312315-47-2
Molecular Formula C40H58N6O14S6
Molecular Weight 1039.31 g/mol
API Family Dofetilide
Environmental Hazard Water Hazard Class 3 (Extremely hazardous to water)

Data sourced from Clearsynth chemical specifications[1] and Cayman Chemical safety data[2].

Hazard Assessment & Mechanistic Rationale

To execute disposal procedures safely, personnel must understand the causality behind the safety protocols:

  • Pharmacological Causality: Dofetilide and its structural analogs function by selectively blocking the rapid component of the delayed rectifier potassium current ( IKr​ ) in the heart. Accidental occupational exposure—particularly via inhalation of aerosolized dust—can lead to severe QT interval prolongation and potentially fatal arrhythmias, such as Torsades de Pointes[3]. This dictates our strict dust-suppression protocols.

  • Environmental Causality: This compound is highly toxic to aquatic life with long-lasting effects[2]. Trace pharmaceuticals in wastewater systems resist standard municipal filtration, leading to bioaccumulation in aquatic ecosystems[4]. Consequently, the EPA's Final Rule on Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) explicitly and universally prohibits the "sewering" (discharging into drains or toilets) of such compounds[5][6].

Immediate Spill Response & Operational Handling

In the event of an accidental release, standard sweeping is strictly prohibited, as it aerosolizes the API. Follow this self-validating protocol to neutralize the threat:

  • Evacuation and PPE Verification: Evacuate non-essential personnel. Don appropriate PPE, including a fit-tested N95 or P100 respirator, nitrile gloves, and chemical safety goggles[3][7].

    • Validation Check: Perform a negative-pressure seal check on the respirator and ensure gloves overlap the lab coat cuffs before entering the spill zone.

  • Dust Suppression (Critical): Use a damp cloth moistened with water or a HEPA-filtered laboratory vacuum to collect the solid residue[3].

    • Validation Check: Inspect the vacuum exhaust filter log to ensure the HEPA filter is rated for API particulates and is within its operational lifespan.

  • Primary Containment: Transfer the collected waste and the damp cloth into a sealable, compatible secondary container (e.g., a heavy-duty hazardous waste bag or high-density polyethylene bucket)[3].

  • Decontamination: Wash the spill area thoroughly with water and a laboratory-grade detergent, capturing all wash water as hazardous liquid waste[8].

    • Validation Check: Visually inspect the area under a high-intensity oblique light source to verify no micro-particulate powder residue remains on the surface.

Step-by-Step Disposal Protocol

Under the EPA's 40 CFR Part 266 Subpart P, healthcare and laboratory facilities must manage pharmaceutical waste under sector-specific regulations[9].

Step 1: Segregation Isolate N'-Methylsulfonyl Dofetilide waste from incompatible materials, such as strong oxidizing agents and strong acids[7]. Separate solid API waste from liquid solvent washings.

  • Validation Check: Cross-reference the container's waste log against the Safety Data Sheet (SDS) incompatibility list before sealing the receptacle.

Step 2: Containment Place the segregated waste into structurally sound, leak-proof containers. For liquids, ensure the container is tightly sealed to prevent aerosolization or spills during transit[9].

  • Validation Check: Invert the sealed liquid waste container for 10 seconds over a secondary containment tray to verify seal integrity before moving it to the storage area.

Step 3: EPA-Compliant Labeling Label the container explicitly with the exact phrase "Hazardous Waste Pharmaceuticals" [6][9]. Under the updated regulations, specific RCRA hazardous waste codes are no longer required on the accumulation label, but the pharmaceutical designation is mandatory to prevent sewering[6][9].

  • Validation Check: Audit the label to ensure no legacy RCRA waste codes obscure the mandatory pharmaceutical text, ensuring compliance with Subpart P.

Step 4: Accumulation and Storage Store the labeled containers in a designated, secure hazardous waste accumulation area. The accumulation period must not exceed one year from the date the waste was first generated[9].

  • Validation Check: Log the accumulation start date in the laboratory's digital inventory system and set an automated 11-month warning alert for pickup.

Step 5: Final Disposition Transfer the waste to a licensed reverse distributor or hazardous waste transporter for high-temperature incineration.

  • Validation Check: Reconcile the returned, signed hazardous waste manifest against the initial shipping log within 60 days. Retain this manifest for a minimum of three years to ensure closed-loop tracking and regulatory compliance.

Process Visualization

DisposalWorkflow Start Waste Generation: N'-Methylsulfonyl Dofetilide Segregate Segregation: Solid vs. Liquid API Waste Start->Segregate Contain Containment: Leak-proof, Compatible Receptacle Segregate->Contain Label Labeling: 'Hazardous Waste Pharmaceuticals' Contain->Label Store Accumulation: Secure Storage (< 1 Year) Label->Store Dispose Final Disposal: High-Temperature Incineration Store->Dispose

Workflow for N'-Methylsulfonyl Dofetilide waste segregation and EPA-compliant disposal.

References

  • Fisher Scientific. "SAFETY DATA SHEET - Dofetilide". fishersci.com. URL:[7]

  • Cayman Chemical. "Dofetilide - Safety Data Sheet". caymanchem.com. URL:[2]

  • Clearsynth. "N'-Methylsulfonyl Dofetilide(MIXTURE) | CAS No. 312315-47-2". clearsynth.com. URL:[1]

  • KM Pharma Solution. "MSDS - Dofetilide". kmpharma.in. URL:[8]

  • Pfizer. "MATERIAL SAFETY DATA SHEET - Tikosyn (Dofetilide)". pfizer.com. URL:[3]

  • MCF Environmental Services. "Waste Management Requirements for Pharmaceutical Waste". mcfenvironmental.com. URL:[5]

  • Ovid. "Update on pharmaceutical waste disposal regulations". ovid.com. URL:[4]

  • Defense Centers for Public Health. "New Management Standards for Hazardous Waste Pharmaceuticals". health.mil. URL:

  • ASHP. "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals". ashp.org. URL:[6]

  • Fennemore. "Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals". fennemorelaw.com. URL:[9]

Sources

Handling

A Researcher's Guide to Handling N'-Methylsulfonyl Dofetilide: Essential Safety and Operational Protocols

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N'-Methylsulfonyl Dofetilide. As a pharmaceutical-related compound with...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N'-Methylsulfonyl Dofetilide. As a pharmaceutical-related compound with undefined potency, a cautious and systematic approach to handling is paramount to ensure personnel safety and prevent environmental contamination. This document is structured to provide a comprehensive, step-by-step framework for safe operational and disposal procedures.

Understanding the Hazard: A Compound of Unknown Potency

N'-Methylsulfonyl Dofetilide is a related compound to Dofetilide, a potent Class III antiarrhythmic agent. The safety data sheet for a similar analogue, Dofetilide USP Related Compound A, classifies it as a "pharmaceutical related compound of unknown potency"[1]. Dofetilide itself has an established Occupational Exposure Limit (OEL) as low as 2 µg/m³, indicating high potency[2]. In the absence of specific data for N'-Methylsulfonyl Dofetilide, it is prudent to handle it as a highly potent compound, falling into Occupational Exposure Band (OEB) 4 or 5.[3] This necessitates stringent containment and personal protective equipment (PPE) protocols to minimize exposure.

Potential Health Effects:

While specific toxicological data for N'-Methylsulfonyl Dofetilide is unavailable, the known effects of Dofetilide provide a basis for hazard assessment. Dofetilide can cause serious ventricular arrhythmias and may damage fertility or the unborn child[4][5]. Exposure routes of concern in a laboratory setting are inhalation of airborne particles, dermal contact, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach should be taken when selecting PPE. The level of protection must correspond to the scale of the operation and the potential for aerosolization.

Table 1: Recommended PPE for Handling N'-Methylsulfonyl Dofetilide
Activity Primary Engineering Control Required PPE
Weighing and Dispensing (small quantities, <1g) Ventilated Balance Enclosure (VBE) or a certified chemical fume hood.- Disposable, low-linting coverall (e.g., DuPont™ Tyvek®)[6]- Double nitrile gloves (inspect for pinholes before use)[1]- Tightly fitting safety goggles with side-shields[1]- Half-face respirator with P100 (or FFP3) particulate filters.
Solution Preparation and Dilution Certified chemical fume hood.- Disposable, low-linting coverall- Double nitrile gloves- Tightly fitting safety goggles with side-shields- Half-face respirator with P100 (or FFP3) particulate filters.
Handling Larger Quantities (>1g) or High-Energy Operations (e.g., sonication) Glove bag or isolator technology.[7]- Disposable, low-linting coverall- Double nitrile gloves- Tightly fitting safety goggles with side-shields- Powered Air-Purifying Respirator (PAPR) with P100 (or FFP3) particulate filters.[3][7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to minimize exposure at every stage of handling N'-Methylsulfonyl Dofetilide.

Preparation and Donning PPE
  • Designated Area: All handling of N'-Methylsulfonyl Dofetilide must be conducted in a designated area with restricted access.

  • Decontamination: Ensure the work area (fume hood, balance enclosure) is clean and decontaminated before starting.

  • PPE Donning Sequence:

    • Wash hands thoroughly.

    • Don inner nitrile gloves.

    • Don disposable coverall.

    • Don outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the coverall.

    • Don safety goggles.

    • Don the appropriate respirator (half-face or PAPR hood). Perform a positive and negative pressure seal check for half-face respirators.

Handling the Compound
  • Weighing:

    • Use a ventilated balance enclosure or a chemical fume hood.

    • Use disposable weigh boats or papers.

    • Carefully open the container with the compound. Avoid creating dust.

    • Transfer the desired amount using a dedicated spatula.

    • Close the primary container immediately after weighing.

  • Solution Preparation:

    • Perform all solution preparations within a certified chemical fume hood.

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • Ensure the vessel is securely capped before mixing or vortexing.

Post-Handling and Doffing PPE
  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate deactivating solution (if known) or a surfactant-based cleaner followed by 70% ethanol.

    • Collect all disposable materials (weigh boats, wipes, etc.) in a designated hazardous waste bag inside the fume hood.

  • PPE Doffing Sequence (to be performed in a designated doffing area):

    • Remove outer gloves, peeling them off without touching the outside surface. Dispose of them in the hazardous waste bag.

    • Remove the coverall by rolling it down and away from the body, turning it inside out. Dispose of it in the hazardous waste bag.

    • Remove safety goggles.

    • Remove inner gloves and dispose of them.

    • Remove the respirator.

    • Wash hands thoroughly with soap and water.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Exit prep_area Designated Area Setup don_ppe Don PPE prep_area->don_ppe Enter weigh Weigh Compound don_ppe->weigh Proceed to Fume Hood dissolve Prepare Solution weigh->dissolve decon Decontaminate Workspace dissolve->decon Complete Task doff_ppe Doff PPE decon->doff_ppe wash Wash Hands doff_ppe->wash exit exit wash->exit Exit Lab

Caption: Workflow for handling N'-Methylsulfonyl Dofetilide.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Improper disposal of pharmaceutical waste can lead to environmental contamination and poses a significant health risk[8]. All waste generated from handling N'-Methylsulfonyl Dofetilide must be treated as hazardous pharmaceutical waste.

Waste Segregation and Collection
  • Solid Waste: All contaminated solid waste, including gloves, coveralls, weigh papers, and disposable labware, must be placed in a designated, clearly labeled, leak-proof hazardous waste container. Black containers are commonly used for hazardous pharmaceutical waste[9][10].

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in an approved sharps container designated for hazardous waste[10].

Final Disposal Method

All waste streams containing N'-Methylsulfonyl Dofetilide must be disposed of via incineration at a licensed hazardous waste facility[1][8]. Do not dispose of this compound or its waste down the drain or in regular trash.

Disposal_Plan cluster_generation Waste Generation Point (Fume Hood) cluster_collection Segregated Collection cluster_disposal Final Disposal solid Contaminated Solids (Gloves, Coveralls, etc.) black_bin Black Hazardous Waste Container solid->black_bin liquid Contaminated Liquids (Solutions, Rinses) liquid_container Hazardous Liquid Waste Container liquid->liquid_container sharps Contaminated Sharps sharps_container Hazardous Sharps Container sharps->sharps_container incineration Licensed Hazardous Waste Incineration black_bin->incineration liquid_container->incineration sharps_container->incineration

Caption: Disposal pathway for N'-Methylsulfonyl Dofetilide waste.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].

By adhering to these stringent safety protocols, researchers can confidently handle N'-Methylsulfonyl Dofetilide while minimizing personal risk and ensuring environmental protection.

References

  • Potent Pharmaceutical Compound Containment Case Study. AIHA.
  • Personal Protective Equipment is PPE. HCT.
  • Freund-Vector's Approach to Safely Processing Potent Compounds.
  • DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. DuPont.
  • Pharmaceutical Waste Disposal & Containers: A Complete Guide. Daniels Health.
  • Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US. 3M.
  • MATERIAL SAFETY DATA SHEETS DOFETILIDE USP RELATED COMPOUND A.
  • Dofetilide - Safety D
  • How to Properly Dispose of Pharmaceutical Waste in 6 Steps. US Bio-Clean.
  • How to Dispose of Pharmaceutical Waste and Meet Regul
  • MSDS - Dofetilide USP Related Compound B. K.M.
  • N'-Methylsulfonyl Dofetilide(MIXTURE) | CAS No. 312315-47-2. Clearsynth.
  • MATERIAL SAFETY DATA SHEET - Tikosyn (Dofetilide) capsules. Pfizer.
  • TIKOSYN® (dofetilide) Capsules. U.S.
  • Hazardous Materials & Waste Management. UCSF Safety Office.

Sources

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